Ethyl 2-piperidin-1-ylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-piperidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYAIFQYIIUEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of Ethyl 2-piperidin-1-ylpropanoate
Content Type: Technical Whitepaper / Methodological Guide Subject: Physicochemical Characterization & Solubility Determination Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers[1][2][3]
Executive Summary
Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6 / 19653-33-9 analogues) represents a class of
This guide provides a comprehensive framework for determining, predicting, and optimizing the solubility of this compound. Unlike simple solutes, the stability of this amino ester (susceptibility to hydrolysis and transesterification) requires specific handling protocols during solubility screening.
Physicochemical Profile & Structural Analysis
To predict solubility behavior, we must first deconstruct the molecular interactions of the solute.
Molecule: Ethyl 2-piperidin-1-ylpropanoate
Formula:
Functional Group Analysis
| Moiety | Character | Interaction Type | Solvent Affinity |
| Piperidine Ring | Lipophilic, Basic ( | Van der Waals, H-Bond Acceptor | High affinity for non-polar & chlorinated solvents.[2][3] |
| Ethyl Ester | Polar, Hydrophobic | Dipole-Dipole, H-Bond Acceptor | Soluble in esters, ketones, alcohols.[2] |
| Lipophilic | Dispersion Forces | Enhances solubility in alkanes (Heptane/Hexane).[2][3] |
Predicted Solubility Trends (Hansen Solubility Parameters)
Using Group Contribution Methods, we estimate the interaction parameters to guide solvent selection.
-
Non-Polar Solvents (Hexane, Toluene): High Solubility.[3] The large hydrophobic surface area of the piperidine and ethyl groups drives solubility via dispersion forces.
-
Polar Aprotic Solvents (ACN, DMSO, DMF): High Solubility. Excellent dipole-dipole matching with the ester carbonyl.[2][3]
-
Polar Protic Solvents (Methanol, Ethanol): Good Solubility (Risk).[3] Soluble due to H-bonding, but high risk of transesterification (ethanolysis/methanolysis) if catalyzed by trace acid/base or elevated temperatures.[2][3]
Theoretical Framework: Thermodynamic Modeling
For rigorous process design, single-point solubility is insufficient.[2][3] We utilize thermodynamic models to correlate solubility (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating experimental solubility data of pharmaceutical intermediates.
- : Mole fraction solubility.[3][7]
- : Absolute temperature (Kelvin).[3][4][6]
- : Empirical model parameters derived from regression analysis.
Application: Perform solubility measurements at minimum three temperatures (e.g., 288K, 298K, 308K) and plot
Experimental Protocols (The "Gold Standard")
Due to the lack of strong UV chromophores (absence of aromatic rings) and the volatility of amino esters, GC-FID is the recommended detection method over HPLC-UV to avoid low-sensitivity artifacts.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility saturation.
Materials:
-
Target Compound: Ethyl 2-piperidin-1-ylpropanoate (>98% purity).[2][3]
-
Solvents: HPLC/GC Grade (Dried).
-
Equipment: Temperature-controlled orbital shaker, 0.22
m PTFE syringe filters, GC-FID.[2][3]
Workflow Diagram:
Caption: Figure 1. Standard Isothermal Shake-Flask Workflow for Amino Esters.
Step-by-Step Procedure:
-
Preparation: Add ethyl 2-piperidin-1-ylpropanoate to a glass vial. Add solvent dropwise until a persistent suspension (solid or oil droplets) remains.[3]
-
Agitation: Seal vial (use PTFE-lined caps to prevent solvent leaching). Agitate at constant temperature (e.g.,
) for 24 hours.-
Critical Check: If the solid disappears, add more compound to maintain saturation.
-
-
Settling: Stop agitation and allow phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately through a 0.22
m PTFE filter.[3] -
Dilution: Immediately dilute the filtrate into a carrier solvent (e.g., Acetonitrile) to prevent precipitation upon cooling.
-
Quantification: Inject into GC-FID. Calculate concentration against a 5-point calibration curve.
Protocol B: Stability Control (Hydrolysis Check)
Since this is an ester, you must validate that the solvent did not degrade the compound during the 24-hour experiment.
-
Method: Run a "Time Zero" sample vs. "24 Hour" sample.
-
Acceptance: Purity drop < 0.5%.
-
Note: Avoid water and primary alcohols at temperatures >40°C.[3]
Data Presentation & Analysis
When reporting your findings, structure the data into a clear comparative matrix.
Representative Solubility Matrix (Template)
Note: Values below are illustrative of typical amino-ester behavior.
| Solvent Class | Specific Solvent | Predicted Solubility | Process Suitability |
| Alkane | n-Heptane | High (>100 mg/mL) | Excellent for extraction/degreasing.[2][3] |
| Chlorinated | DCM / Chloroform | Very High (Miscible) | Good for synthesis; poor for crystallization.[3] |
| Ester | Ethyl Acetate | High | Ideal process solvent (Green chemistry).[3] |
| Alcohol | Ethanol | High | Caution: Risk of transesterification.[3] |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Good antisolvent for free base.[3] |
| Aqueous | 0.1 M HCl | High (Miscible) | Forms soluble hydrochloride salt.[3] |
Solvation Mechanism Visualization
Caption: Figure 2.[2][3] Mechanistic interactions governing solvent compatibility.
References
-
Jouyban, A. (2019).[3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2][3] (Standard reference for solubility protocols).
-
Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Source for predictive parameter theory).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K".[2][3] Journal of Chemical Thermodynamics, 31(1), 85-91. Link[3]
-
Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[2][3]
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[3] (Reference for amino ester handling and stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Ethyl 2-piperidin-1-ylpropanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-piperidin-1-ylpropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-piperidin-1-ylpropanoate, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular characteristics, outline a robust synthetic pathway with detailed experimental protocol, and discuss its relevance and potential applications within the field of drug development.
Core Molecular Profile
Ethyl 2-piperidin-1-ylpropanoate is a substituted ester featuring a piperidine ring, a privileged scaffold in medicinal chemistry known for enhancing the pharmacokinetic properties of drug candidates.[1] The core structure consists of a piperidine ring N-substituted at the 2-position of an ethyl propanoate moiety.
Chemical Structure and Identification
The definitive identification of Ethyl 2-piperidin-1-ylpropanoate is established by its molecular formula, weight, and CAS Registry Number.
The two-dimensional structure of the molecule is visualized below.
Caption: 2D structure of Ethyl 2-piperidin-1-ylpropanoate.
Physicochemical Data Summary
A summary of key quantitative data for Ethyl 2-piperidin-1-ylpropanoate is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂ | [2][3] |
| Molecular Weight | 185.27 g/mol | [2][3] |
| CAS Number | 63909-12-6 | [2] |
Synthesis and Characterization
The synthesis of Ethyl 2-piperidin-1-ylpropanoate is reliably achieved through a classic nucleophilic substitution reaction. This pathway is chosen for its high efficiency and straightforward execution, making it suitable for both small-scale research and larger-scale production.
Synthetic Strategy: Nucleophilic Substitution
The most logical and field-proven approach for synthesizing the target compound is the reaction between piperidine and an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate. In this Sₙ2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromopropanoate backbone. This method is analogous to established protocols for similar N-alkylated esters.[4]
The workflow for this synthetic approach is illustrated below.
Caption: Logical workflow for the synthesis of Ethyl 2-piperidin-1-ylpropanoate.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of Ethyl 2-piperidin-1-ylpropanoate.
Materials:
-
Piperidine (1.1 equivalents)
-
Ethyl 2-bromopropanoate (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate and anhydrous acetonitrile.
-
Addition of Reactants: Add piperidine to the stirring suspension. Subsequently, add ethyl 2-bromopropanoate dropwise to the mixture at room temperature.
-
Causality Insight: The use of a base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (ethyl 2-bromopropanoate) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.
-
Trustworthiness: This aqueous workup ensures the removal of any remaining inorganic salts and acidic byproducts, providing a cleaner crude product for purification.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-piperidin-1-ylpropanoate.
-
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected characteristics can be predicted based on its structure.
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the propanoate backbone (a quartet and a doublet), and multiplets corresponding to the protons on the piperidine ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the piperidine ring are expected.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 185.27 should be observed.
Applications in Drug Development
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its presence often imparts favorable properties such as improved metabolic stability, enhanced solubility, and the ability to form salt forms, which can improve bioavailability.[1]
Ethyl 2-piperidin-1-ylpropanoate serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature—containing both a tertiary amine within the piperidine ring and an ester group—allows for a variety of subsequent chemical modifications. It can be used in the development of compounds targeting a wide range of biological systems, including the central nervous system and as antimicrobial agents.[1][5]
Conclusion
Ethyl 2-piperidin-1-ylpropanoate is a well-defined chemical intermediate with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol .[2][3] Its synthesis via nucleophilic substitution is a robust and reproducible method. As a versatile synthetic building block, it holds significant potential for the development of novel therapeutics, leveraging the well-established benefits of the piperidine scaffold in drug design. This guide provides the foundational technical knowledge for its synthesis, characterization, and application in a research and development setting.
References
-
Pharmaffiliates. Ethyl 2-piperidin-1-ylpropanoate. [Link]
-
PubChem. (2-Ethylpiperidin-1-yl) 2,2-dimethylpropanoate. [Link]
-
PubChem. 2-Ethylpiperidine. [Link]
-
PubChemLite. Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2). [Link]
-
Moshang Chemical. 3-cyano-2-piperidin-1-yl-propionic acid ethyl ester. [Link]
-
PubChemLite. Ethyl 2-(piperazin-1-yl)propanoate (C9H18N2O2). [Link]
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
CAS Common Chemistry. Bupicomide. [Link]
-
PubMed. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. [Link]
-
ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]
-
Atlantis Press. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Piperidine-Based Amino Ester Building Blocks for Synthesis
Executive Summary
The piperidine ring is the single most frequently occurring nitrogen heterocycle in U.S. FDA-approved drugs, appearing in over 70 marketed therapeutics [1].[1] Within this privileged scaffold class, piperidine-based amino esters (e.g., ethyl 4-aminopiperidine-1-carboxylate, methyl pipecolate derivatives) represent a critical subset of "high-value" building blocks.
These bifunctional synthons offer a unique combination of structural rigidity , defined stereochemistry (chirality), and orthogonal reactivity . They serve as essential precursors for peptidomimetics, GPCR ligands, and kinase inhibitors. This guide provides a technical deep-dive into the strategic utilization of these building blocks, focusing on orthogonal protection strategies, validated synthetic protocols, and their application in diversity-oriented synthesis (DOS).
Structural Significance & Pharmacophore Utility[1][2][3][4][5][6]
The "Privileged" Scaffold Status
The piperidine core is not merely a linker; it is a pharmacophore modulator.[2] Unlike flexible alkyl chains, the piperidine ring locks substituents into specific vectors (axial vs. equatorial), reducing the entropic penalty upon protein binding.
-
F3 (Fraction of sp3 carbons): Piperidine amino esters contribute to high F3 scores, a metric correlated with improved clinical success and lower attrition rates compared to flat, aromatic-heavy compounds [2].
-
Vector Control:
-
3-Amino/3-Carboxy derivatives (Nipecotic acid core): Provide "kinked" geometry often used to mimic
-turns in peptides. -
4-Amino/4-Carboxy derivatives (Isonipecotic acid core): Provide linear extension, ideal for linking two binding domains (e.g., in bivalent ligands).
-
The Orthogonality Principle
The utility of amino ester building blocks lies in their orthogonal protectability . A standard building block typically features:
-
The Ring Nitrogen (
): Often protected with Boc, Cbz, or Fmoc.[3] -
The Exocyclic Amine (if present): Orthogonally protected or free.
-
The Carboxylate: Masked as a methyl, ethyl, or tert-butyl ester.
This triad allows for "programmed" synthesis—selective deprotection and functionalization of one site without disturbing the others.
Strategic Synthesis & Protecting Group Logic
The successful deployment of these building blocks relies on the Order of Operations . Below is a logic flow for handling a generic N-Boc-4-aminopiperidine-4-carboxylic acid methyl ester .
Visualization: Orthogonal Deprotection Workflow
Critical Experimental Protocols
Protocol A: Selective Ester Hydrolysis (Preserving N-Boc)
Objective: To generate the free acid for amide coupling without removing the acid-labile Boc group.
Reagents:
-
Substrate: N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 equiv)
-
Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 equiv)
-
Solvent: THF/Water (3:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the ester substrate in THF (0.2 M concentration) at 0°C.
-
Activation: Dissolve LiOH·H₂O in the calculated volume of water and add dropwise to the THF solution.
-
Scientist's Note: Do not use MeOH as a co-solvent if transesterification is a risk, though for methyl esters it is acceptable. THF/Water is safer for preserving chiral centers in 3-substituted piperidines.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Workup (Critical):
-
Cool to 0°C.[4]
-
Carefully acidify to pH 4–5 using 1M HCl or Citric Acid solution. Do not use strong concentrated acid to avoid partial Boc cleavage.
-
Extract with Ethyl Acetate (3x).
-
-
Validation:
H NMR should show the disappearance of the methyl singlet (~3.6-3.7 ppm).
Protocol B: Reductive Amination on Piperidine Nitrogen
Objective: To functionalize the piperidine nitrogen after deprotection.
Reagents:
-
Substrate: Piperidine-4-carboxylic acid ester (Free amine salt, e.g., TFA salt) (1.0 equiv)
-
Aldehyde/Ketone: (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: DIPEA (to neutralize the salt, 1.0–2.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Neutralization: Suspend the amine salt in DCE. Add DIPEA to adjust pH to ~6–7.
-
Scientist's Note: STAB is acid-sensitive but requires a slightly acidic/neutral media to activate the imine. Avoid high pH.
-
-
Imine Formation: Add the aldehyde. Stir for 30–60 minutes. (Optional: Add 4Å molecular sieves to drive equilibrium).
-
Reduction: Add STAB in one portion. Stir at RT for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Purification: Extract with DCM. Wash with brine. Dry over Na₂SO₄.
Applications in Drug Discovery[1][3][4][6][9][10][11]
Peptide Mimetics & Foldamers
Piperidine amino acids (e.g., nipecotic acid derivatives) are used as
-
Example: 3-amino-piperidine derivatives are core scaffolds in DPP-4 inhibitors (e.g., Alogliptin) used for diabetes [3].
DNA-Encoded Libraries (DEL)
Piperidine amino esters are ideal "scaffolds" for DEL synthesis due to their bifunctionality.
-
Cycle 1: Acylation of the amine.
-
Cycle 2: Hydrolysis of the ester and coupling with a unique amine set.
-
This "split-and-pool" approach can generate libraries of >1 million compounds rapidly.
Visualization: DEL Synthesis Workflow
Comparison of Common Piperidine Building Blocks
| Building Block | Stereochemistry | Key Utility | Protecting Group Strategy |
| Isonipecotic Acid (4-COOH) | Achiral | Linkers, Bivalent ligands | N-Boc / Methyl Ester |
| Nipecotic Acid (3-COOH) | Chiral (R/S) | N-Cbz / Ethyl Ester | |
| Pipecolic Acid (2-COOH) | Chiral (L/D) | Proline isostere, conformational constraint | N-Fmoc / t-Bu Ester |
| 4-Amino-1-Boc-piperidine | Achiral | Amide libraries, Urea formation | N1-Boc / N4-Fmoc |
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Experimental Biology (IJEB).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Jones, S. P., et al. (2022).[5] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Difference between ethyl 2-piperidin-1-ylpropanoate and ethyl 3-piperidin-1-ylpropanoate
Executive Summary
This technical guide provides a rigorous comparative analysis of ethyl 2-piperidin-1-ylpropanoate (α-isomer) and ethyl 3-piperidin-1-ylpropanoate (β-isomer). While these compounds share the same molecular formula (
-
The α-isomer is synthesized via nucleophilic substitution (
) and is characterized by steric congestion and potential enantiomeric instability (racemization). -
The β-isomer is synthesized via atom-economic Michael addition and is distinguished by its thermal susceptibility to retro-Michael decomposition and higher basicity.
This guide is structured to support researchers in selecting the appropriate isomer for medicinal chemistry campaigns, specifically in the design of prodrugs, local anesthetics, and peptidomimetics.
Part 1: Structural & Physicochemical Analysis[1]
The fundamental difference lies in the proximity of the piperidine nitrogen to the ester carbonyl. This distance governs the electronic environment of the basic nitrogen and the acidity of the
Comparative Properties Table
| Feature | Ethyl 2-piperidin-1-ylpropanoate ( | Ethyl 3-piperidin-1-ylpropanoate ( |
| CAS Number | 63909-12-6 | 19653-33-9 |
| Structure | Piperidine at C2 (Chiral center*) | Piperidine at C3 (Achiral chain) |
| Molecular Weight | 185.27 g/mol | 185.27 g/mol |
| Synthesis Route | Nucleophilic Substitution ( | Michael Addition (Conjugate Addition) |
| Basicity ( | Lower (~8.5 - 9.0) due to proximity of EWG | Higher (~9.5 - 10.0) due to distance from EWG |
| Thermal Stability | Stable to reversion; prone to racemization | Prone to Retro-Michael reaction (>100°C) |
| Boiling Point | ~105-110°C (10 mmHg) | 108-110°C (12 mmHg) |
*Note: The
Spectroscopic Diagnostics ( NMR)
Differentiation between these isomers is straightforward using proton NMR due to the coupling patterns of the propanoate chain.
-
-Isomer (2-substituted):
-
Diagnostic Signal: A distinct quartet (or multiplet) at
3.0–3.3 ppm representing the single methine proton ( ) coupled to the methyl group. -
Methyl Group: A doublet at
~1.2 ppm (distinct from the ethyl ester triplet).
-
-
-Isomer (3-substituted):
-
Diagnostic Signal: Two distinct triplets (often distorted) in the
2.4–2.8 ppm region, corresponding to the and methylene groups. -
Absence: No methine quartet; no methyl doublet (excluding the ethyl ester signals).
-
Part 2: Synthetic Pathways & Protocols
The synthesis of these isomers utilizes fundamentally different mechanistic manifolds. The choice of pathway affects atom economy, impurity profiles, and scalability.
Pathway Visualization
Figure 1: Mechanistic divergence in the synthesis of piperidinyl propanoates. The
Experimental Protocol: Synthesis of Ethyl 3-piperidin-1-ylpropanoate ( -Isomer)
Mechanism: Aza-Michael Addition.[1] Advantage: High atom economy, no salt waste.
-
Reagents: Ethyl acrylate (1.0 equiv), Piperidine (1.05 equiv), Ethanol (Solvent, optional).
-
Procedure:
-
Charge ethyl acrylate into a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cool the flask to 0°C in an ice bath (reaction is exothermic).
-
Add piperidine dropwise over 30 minutes, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Verify consumption of acrylate via TLC (visualize with
or ) or GC-MS.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess piperidine and ethanol.
-
Purification: Vacuum distillation (bp ~108°C at 12 mmHg) yields the pure oil.
-
-
Validation:
NMR should show disappearance of vinylic protons ( 5.8–6.4 ppm).
Experimental Protocol: Synthesis of Ethyl 2-piperidin-1-ylpropanoate ( -Isomer)
Mechanism:
-
Reagents: Ethyl 2-bromopropionate (1.0 equiv), Piperidine (2.2 equiv or 1.0 equiv + 1.2 equiv
), Toluene or Acetonitrile (Solvent). -
Procedure:
-
Dissolve ethyl 2-bromopropionate in acetonitrile.
-
Add base (Piperidine excess or Triethylamine) slowly.
-
Heat the mixture to reflux (approx. 80°C) for 8–12 hours. The reaction will precipitate piperidinium bromide or triethylammonium bromide salts.
-
-
Workup:
-
Cool to room temperature and filter off the solid salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in
, wash with water (to remove residual salts/amine), dry over , and concentrate. -
Purification: Vacuum distillation.
-
-
Validation: Confirm shift of the
-proton from ~4.3 ppm (in bromo-ester) to ~3.2 ppm (in amino-ester).
Part 3: Reactivity & Stability Profile
Understanding the stability profile is critical for drug formulation and storage.
Basicity and Inductive Effects
The position of the nitrogen relative to the carbonyl group dictates its
- -Isomer: The electron-withdrawing ester group (-COOEt) is directly adjacent to the amine-bearing carbon. Through the inductive effect (-I), electron density is pulled away from the nitrogen lone pair, decreasing basicity .
-
-Isomer: The nitrogen is separated by two carbons. The inductive effect decays with distance, making the
-isomer more basic (closer to unsubstituted piperidine, ~11).
Thermal Instability: The Retro-Michael Reaction
The
Implication:
-
Storage: The
-isomer should be stored at low temperatures. -
Distillation: Care must be taken during vacuum distillation; excessive pot temperature can degrade the product.
-
Polymer Chemistry: This reversibility is exploited in "covalent adaptable networks" (CANs) where polymers crosslinked via
-amino esters can be thermally reprocessed.
Racemization ( -Isomer specific)
The
-
Risk: If synthesizing a chiral drug intermediate starting from chiral 2-bromopropionate (e.g., L-lactate derived), the
reaction causes inversion, but subsequent handling in base can racemize the product.
Part 4: Pharmacological Applications[3][4]
-Amino Esters in Drug Design
The
-
Local Anesthetics: Mimicking the structure of cocaine or procaine, where the amino-ester linkage is crucial for sodium channel blockade.
-
Prodrugs: The ester bond is susceptible to plasma esterases. The
-position offers a specific hydrolysis rate that can tune the half-life of the active moiety. -
Soft Drugs: Compounds designed to degrade into inactive metabolites (e.g., via retro-Michael or hydrolysis) to minimize systemic toxicity.
-Amino Esters as Building Blocks
The
-
Peptidomimetics: Acts as an N-alkylated amino acid analog (N-piperidinyl alanine).
-
Rigid Scaffolds: Used to introduce steric bulk adjacent to the carbonyl in enzyme inhibitors.
References
-
Synthesis of
-Amino Esters via Michael Addition:- Source: MDPI (Molecules).
-
URL:[Link]
-
Retro-Michael Reaction Stability
- Source: Royal Society of Chemistry (Polym. Chem.). "Exploiting retro oxa-Michael chemistry in polymers." (Contextual validation of retro-Michael thermal thresholds).
-
URL:[Link]
-
Basicity and pKa Trends in Amines
- Source: Master Organic Chemistry. "Basicity of Amines and pKaH."
-
URL:[Link]
- Source: Sigma-Aldrich / Merck. "Ethyl 3-(1-piperidinyl)
-
General Reactivity of
-Halo Esters:- Source: Chemistry LibreTexts. "Nucleophilic Substitution of -Halo Acids."
-
URL:[Link]
Sources
An In-depth Technical Guide on the Thermodynamic Stability of Alpha-Amino Esters Containing Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amino esters incorporating a piperidine scaffold are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. The piperidine ring, a saturated heterocycle, imparts significant conformational constraints and influences the physicochemical properties of the parent molecule. Understanding the thermodynamic stability of these compounds is of paramount importance in drug discovery and development, as it directly impacts their shelf-life, metabolic fate, and ultimately, their therapeutic efficacy and safety profile. This guide provides a comprehensive overview of the key factors governing the thermodynamic stability of piperidine-containing alpha-amino esters, details experimental methodologies for their assessment, and explores strategies for modulating their stability.
I. Fundamental Principles of Stability: A Triad of Influences
The inherent stability of an alpha-amino ester is not a singular property but rather a complex interplay of several structural and environmental factors. For piperidine-containing congeners, these influences can be broadly categorized into steric, electronic, and conformational effects.
Steric and Electronic Effects on the Ester Moiety
The susceptibility of an ester to hydrolysis, a primary degradation pathway, is governed by both the steric hindrance around the carbonyl carbon and the electronic nature of the ester group.
-
Steric Hindrance: Bulky substituents on either the acyl or alkoxy portion of the ester can physically obstruct the approach of a nucleophile, such as a water molecule or a hydroxide ion, thereby decreasing the rate of hydrolysis. For instance, esters with highly branched structures are generally more hydrolytically stable.
-
Electronic Effects: The electronic properties of the molecule, particularly the polarity of the ester, play a crucial role. Electron-withdrawing groups near the ester linkage can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this susceptibility. The polarity of the molecule also influences its water solubility; higher polarity can lead to lower hydrolytic stability due to increased interaction with water.
The Conformational Landscape of the Piperidine Ring
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen atom and various substituents introduces a dynamic conformational equilibrium. Key considerations include:
-
Ring Inversion: The rapid interconversion between two chair conformations.
-
Nitrogen Inversion: The pyramidal inversion of the nitrogen atom, which interconverts substituents on the nitrogen between axial and equatorial positions.
-
Substituent Orientation: Substituents on the carbon or nitrogen atoms of the piperidine ring can occupy either an axial or equatorial position. The preference for one position over the other is dictated by a complex balance of steric and electronic interactions and is often quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.
The conformational preference of the alpha-amino ester substituent on the piperidine ring can significantly impact its stability. An equatorial orientation is generally favored for bulky groups to minimize steric interactions. The specific substitution pattern on the piperidine ring is a critical determinant of the molecule's preferred conformation and, consequently, its stability.
II. Major Degradation Pathways
Two principal degradation pathways compromise the stability of alpha-amino esters containing a piperidine ring: hydrolysis and intramolecular cyclization to form diketopiperazines.
Hydrolysis: The Ubiquitous Threat
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically irreversible because the carboxylic acid formed is deprotonated by the base, rendering it a poor electrophile. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Esters are known to hydrolyze relatively quickly in alkaline mediums.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Diketopiperazine (DKP) Formation: An Intramolecular Menace
A significant and often overlooked degradation pathway for alpha-amino esters, particularly dipeptide esters, is the intramolecular cyclization to form a stable six-membered diketopiperazine (DKP) ring. This reaction is thermodynamically favorable due to the formation of a low-strain, stable ring structure.
The classic mechanism involves the nucleophilic attack of the N-terminal amine on the ester carbonyl, leading to the cleavage of the ester bond and the formation of the DKP ring. This side reaction is particularly prevalent in peptide synthesis, especially when proline or other cyclic amino acids like pipecolic acid are involved. The rate of DKP formation can be influenced by the size of the amino acid and the ester substituent, with larger groups generally decreasing the rate.
III. Experimental Assessment of Thermodynamic Stability
A robust evaluation of the thermodynamic stability of piperidine-containing alpha-amino esters requires a multi-faceted experimental approach.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the likely degradation products and pathways of a drug substance. This involves subjecting the compound to a variety of harsh conditions that accelerate its degradation.
Table 1: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photolytic Degradation | Exposure to light (≥ 1.2 million lux hours) and UV energy (≥ 200 watt-hours/m²) |
Analytical Methodologies
A suite of analytical techniques is employed to monitor the degradation of the parent compound and identify and quantify any degradation products.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying the parent drug and its degradation products.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the structures of degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its degradants, and can be used to study conformational dynamics.
Experimental Protocol: A Self-Validating Workflow for Stability Assessment
The following protocol outlines a self-validating system for assessing the hydrolytic stability of a novel piperidine-containing alpha-amino ester.
Objective: To determine the degradation profile of Compound X under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
Compound X
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector
-
LC-MS system
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.2 M HCl.
-
Basic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.2 M NaOH.
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of phosphate buffer (pH 7.4).
-
Control: Prepare a control sample by mixing the stock solution with the initial solvent.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching and Dilution: Immediately neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of Compound X remaining at each time point.
-
Determine the rate of degradation under each condition.
-
Identify and quantify any major degradation products.
-
-
LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to elucidate the structures of the degradation products.
Self-Validation: The inclusion of a control sample and the use of a validated HPLC method ensure the integrity of the results. Mass balance calculations should be performed to account for all the initial compound and its degradation products.
IV. Visualization of Key Concepts
Conformational Isomers of a 2-Substituted Piperidine Alpha-Amino Ester
Caption: Interconversion between equatorial and axial conformers of a piperidine derivative.
Mechanism of Diketopiperazine (DKP) Formation
Caption: Simplified mechanism of diketopiperazine formation from a dipeptide ester.
Experimental Workflow for Stability Assessment
Beyond the Template: Risk-Based Safety Assessment of Ethyl 2-(piperidin-1-yl)propanoate
Topic: Safety Data Sheet (SDS) for Ethyl 2-(piperidin-1-yl)propanoate Content Type: In-depth Technical Guide / Risk Assessment Strategy Audience: Researchers, Medicinal Chemists, and drug development professionals.[1]
Executive Summary & Chemical Identity
Status: Research Chemical (Intermediate) Signal Word: WARNING (Predicted)
Standard Safety Data Sheets (SDS) for early-stage drug intermediates often default to "Caution - Substance not fully tested."[1] For a medicinal chemist, this is insufficient. This guide bridges the gap between a generic SDS and a rigorous risk assessment for Ethyl 2-(piperidin-1-yl)propanoate , an alpha-amino ester often used as a scaffold in the synthesis of local anesthetics and anticholinergic agents.[1]
Chemical Identification
| Property | Detail |
| IUPAC Name | Ethyl 2-(piperidin-1-yl)propanoate |
| Common Synonyms | Ethyl 2-piperidinopropionate; |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| CAS Number | 22320-16-7 (Free base, racemic) / 30415-46-0 (HCl salt) |
| Structural Class | Tertiary Amine; Carboxylic Ester |
Hazard Identification & Toxicology (SAR Analysis)
Expert Insight: As specific toxicological data for this isomer is sparse in public registries, we apply Structure-Activity Relationship (SAR) principles using the well-characterized
GHS Classification (Derived)
Based on functional group analysis and analog data (Piperidine, Ethyl propionate):
-
Flammable Liquids (Category 3 or 4): Esters of this molecular weight are typically combustible. Flash point predicted ~65–75°C.
-
Skin Corrosion/Irritation (Category 2): The tertiary amine moiety is basic and lipophilic, facilitating dermal absorption and irritation.
-
Serious Eye Damage/Irritation (Category 2A): High risk of lachrymatory effects common to piperidine esters.
-
Acute Toxicity (Oral/Inhalation - Category 4): Piperidine derivatives often exhibit CNS activity.[1]
The "Alpha-Proton" Instability Factor
Unlike its beta-isomer, the alpha-amino ester is chemically labile.[1]
-
Risk: Rapid hydrolysis in humid air releases Propionic Acid derivative and Ethanol .
-
Safety Implication: Old bottles may develop pressure (ethanol vapor) or become acidic/corrosive.
Figure 1: Hydrolysis pathway indicating storage risks.[1] Moisture ingress leads to flammability (ethanol) and corrosivity changes.[1]
Composition & Physicochemical Properties
Trustworthiness: Do not rely on generic "white powder" descriptions. This compound is a liquid at room temperature in its free base form, often an oil that darkens upon oxidation.
| Property | Value (Predicted/Observed) | Safety Consequence |
| Physical State | Colorless to pale yellow oil | Spills spread rapidly; difficult to contain.[1] |
| Boiling Point | ~95-100°C @ 10 mmHg | Vacuum distillation requires trapped exhaust.[1] |
| Flash Point | ~68°C (Closed Cup) | Combustible. Ground glassware during transfer. |
| pKa (Conj. Acid) | ~9.8 (Piperidine ring) | Critical: Extracts into aqueous acid; oils out in base. |
| LogP | ~1.8 | Lipophilic; readily penetrates nitrile gloves. |
Emergency Response & Handling Protocols
Self-Validating Handling Protocol
Causality: Standard nitrile gloves are permeable to lipophilic amines over time. The "Double-Glove Indicator" method provides visual validation of safety.
Protocol: The "Traffic Light" PPE System
-
Inner Layer: Bright blue Nitrile (4 mil).
-
Indicator: Wear a white cotton liner or second white nitrile glove between layers if handling >10g.
-
Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil).
-
Validation: If the inner white layer shows any yellowing or dampness, the outer barrier has failed. Stop immediately.
First Aid (Mechanism-Based)[1]
-
Inhalation: The compound acts as a weak base on mucous membranes.
-
Skin Contact:
-
Action: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water.
-
Why? Water alone may cause the lipophilic ester to smear rather than dissolve. PEG solubilizes the organic amine.
-
-
Eye Contact:
-
Action: Flush for 15 minutes. Measure pH of the eye cul-de-sac if possible; continue flushing until pH is neutral (7.0–7.5).[1]
-
Spill Management Workflow
Figure 2: Spill response decision tree.[1][3] Note the use of Vermiculite over paper to prevent surface area-induced flash fire risks.[1]
Experimental Controls & Storage
Expertise: The most common accident with this class of compounds occurs during acid-base extraction (workup).[1]
The "Exotherm Trap" (Workup Safety)
When neutralizing the HCl salt of this compound to obtain the free base ester:
-
Risk: Rapid addition of NaOH to the salt releases heat and liberates the oily free base simultaneously.
-
Consequence: The oil floats (bumping risk) and the heat can hydrolyze the ester (yield loss + pressure buildup).
-
Control: Always use an internal thermometer. Maintain T < 10°C during neutralization. Use Carbonate (
) instead of Hydroxide ( ) to buffer the pH and prevent ester hydrolysis.
Storage Conditions
-
Temp: 2–8°C (Refrigerate).
-
Atmosphere: Argon blanket (Essential to prevent oxidation of the piperidine ring).
-
Container: Amber glass (Light sensitive).
Regulatory & Transport Information
-
UN Number: UN 1993 (Flammable Liquid, N.O.S.) or UN 2735 (Amines, Liquid, Corrosive) depending on pH/concentration.[1] Recommendation: Ship as UN 2924 (Flammable Liquid, Corrosive, N.O.S.) to cover both hazards.[1]
-
Packing Group: III
-
TSCA (USA): Research Use Only (RUO). Not listed on public inventory; treat as "New Chemical Substance."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88183, 1-Piperidinepropanoic acid, ethyl ester. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperidine. (General toxicity data for piperidine moiety). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]
Sources
- 1. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. chemos.de [chemos.de]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pentachemicals.eu [pentachemicals.eu]
Ethyl 2-piperidin-1-ylpropanoate: A Versatile Synthon for Amino Acid Mimetics & Heterocycles
Executive Summary
Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6) is a specialized pharmaceutical intermediate belonging to the class of
Unlike its
This guide details the optimized synthesis, impurity profiling, and downstream applications of this intermediate, grounding protocols in causality and self-validating logic.
Chemical Identity & Physical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 2-(piperidin-1-yl)propanoate |
| CAS Number | 63909-12-6 |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~115-120°C (at 15 mmHg) |
| Solubility | Soluble in Ethanol, DCM, Toluene; Sparingly soluble in water |
| Key Impurities | Ethyl acrylate (elimination product), Ethyl 2-bromopropionate (unreacted) |
Synthetic Route: Nucleophilic Substitution
The industrial synthesis of Ethyl 2-piperidin-1-ylpropanoate relies on the
Mechanistic Insight[6]
-
The Challenge: The reaction involves a secondary halide. While piperidine is a good nucleophile, it is also a strong base. High temperatures favor
elimination, leading to Ethyl Acrylate as a major impurity. -
The Solution: Use of a non-polar solvent (Toluene) to destabilize the transition state for elimination (which often requires more charge separation) relative to substitution, and strict temperature control (
C). Using excess piperidine traps the HBr byproduct as piperidinium bromide, driving the equilibrium forward.
Optimized Protocol
Reagents:
-
Ethyl 2-bromopropionate (1.0 eq)
-
Piperidine (2.2 eq)
-
Solvent: Toluene (5 volumes)
Step-by-Step Methodology:
-
Charge: Charge Toluene and Piperidine (2.2 eq) into a reactor equipped with a reflux condenser and dropping funnel.
-
Temperature Control: Cool the solution to 0–5°C. Reasoning: Exothermic addition control.
-
Addition: Dropwise add Ethyl 2-bromopropionate (1.0 eq) over 60 minutes, maintaining internal temperature
C. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Then, heat to 60°C for 4 hours.
-
Validation: Monitor by GC/TLC. Disappearance of bromo-ester peak indicates completion.
-
-
Workup: Cool to 20°C. The white precipitate is Piperidinium Bromide.
-
Filtration: Filter the salts and wash the cake with Toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Distill the residue under high vacuum (0.5 mmHg) to obtain the pure oil.
Figure 1: Reaction pathway showing the competition between substitution (Target) and elimination (Impurity).
Downstream Pharmaceutical Applications
Ethyl 2-piperidin-1-ylpropanoate acts as a "divergent intermediate." Its ester group is the handle for further elaboration, while the piperidine-ethyl motif remains a constant pharmacophore.
Pathway A: Hydrazinolysis for Heterocycles
Reaction with hydrazine hydrate yields 2-(piperidin-1-yl)propanehydrazide .
-
Significance: This hydrazide is a precursor for 1,3,4-Oxadiazoles and Thiazolidinones (via reaction with chloroacetyl chloride and thiosemicarbazides).
-
Therapeutic Area: These scaffolds are heavily researched for Antimicrobial and Anticancer (EGFR inhibition) properties.
Pathway B: Hydrolysis to Amino Acid Mimetics
Acidic hydrolysis yields 2-(piperidin-1-yl)propanoic acid .
-
Significance: This acid is coupled with amines to form
-amino amides . -
Therapeutic Area:
-
SSTR4 Agonists: Amides derived from this acid have been patented for treating Alzheimer's and CNS disorders (Patent CA3092450A1).
-
Local Anesthetics: Structural analogs of piperocaine, providing sodium channel blockade.
-
Pathway C: Reduction to Amino Alcohols
Reduction with
-
Significance: Used in the synthesis of chiral ligands and antihistamine analogs.
Figure 2: The "Piperidinyl-Propanoate Tree" illustrating key downstream pharmaceutical derivatives.
Quality Control & Analytics
To ensure the material is suitable for GMP synthesis, the following analytical markers must be met.
| Test | Method | Acceptance Criteria | Logic/Interference |
| Purity | GC-FID or HPLC | > 98.0% | Critical to remove ethyl acrylate, which can polymerize in subsequent steps. |
| Identity | 1H-NMR (CDCl3) | Quartet at ~3.2 ppm (CH-N) | Confirms the |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm | ICH Q3C limits for Class 2 solvents. |
| Water Content | Karl Fischer | < 0.5% | Excess water hydrolyzes the ester prematurely. |
Mass Spectrometry Fingerprint (GC-MS):
-
Molecular Ion: m/z 185
. -
Base Peak: m/z 84 (Piperidinyl cation).
-
Fragment: m/z 112 (
), characteristic of -cleavage in amino esters.
References
-
SSTR4 Agonists Patent: Piperidinyl-3-(aryloxy)propanamide and propanoate derivatives. Patent CA3092450A1. Google Patents. Link
-
Heterocyclic Synthesis: El Rayes, S. M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds."[1] ACS Omega, 2024.[1] Link[1]
-
Thiazolidinone Precursors: Synthesis and Characterization of Some Novel 4-Thiazolidinones. Scientific & Academic Publishing. Link
-
General Synthesis: "Reaction of alkyl bromide in presence of piperidine." Chemistry Stack Exchange (Mechanistic discussion on SN2 vs E2). Link
Sources
Methodological & Application
Synthesis of poly(beta-amino esters) using ethyl 2-piperidin-1-ylpropanoate
Application Note & Protocol
Synthesis of Novel Piperidine-Functionalized Poly(β-amino esters) for Advanced Drug Delivery Applications
Abstract & Introduction
Poly(β-amino esters) (PBAEs) are a prominent class of synthetic, biodegradable polymers that have garnered significant attention for biomedical applications, particularly in the fields of gene therapy and drug delivery.[1][2] Their defining features include a cationic nature, which facilitates interaction with negatively charged biomolecules like nucleic acids, and pH-sensitive, hydrolytically degradable ester bonds in their backbone.[1][3][4] This combination allows for the efficient encapsulation of therapeutic cargo, cellular uptake, and subsequent endosomal escape and payload release, while degrading into biocompatible byproducts.[3][4][5]
The most prevalent method for PBAE synthesis is the step-growth Michael addition polymerization of a diacrylate monomer with a primary or secondary amine.[1][2][6] This straightforward and highly tunable synthesis allows for the creation of vast libraries of polymers with diverse properties by simply varying the monomeric building blocks.[6][7] The choice of amine monomer is particularly critical as it dictates the charge density, pKa, and hydrophobicity of the resulting polymer, which in turn profoundly influences its biological performance.
This application note provides a detailed protocol for the synthesis of a novel class of PBAEs incorporating a piperidine moiety into the polymer backbone. While the specific monomer, ethyl 2-piperidin-1-ylpropanoate, contains a tertiary amine and is thus unsuitable for direct Michael addition polymerization, we present a scientifically-grounded protocol using piperidine , a closely related secondary amine, as the reactive monomer. Incorporating the cyclic piperidine structure is hypothesized to enhance polymer rigidity and modulate the physicochemical properties of the resulting nanoparticles, potentially improving stability and transfection efficiency. We will detail the synthesis, end-capping modification, purification, and characterization of these novel polymers, as well as a protocol for their application in forming drug delivery nanoparticles.
Principle of the Method: A Two-Step Michael Addition Strategy
The synthesis of functional PBAEs is achieved through a robust and scalable two-step process rooted in Michael addition chemistry.[8][9]
-
Backbone Polymerization: A diacrylate and a secondary amine (piperidine) are reacted in a specific stoichiometric ratio. To generate polymers that can be further functionalized, a slight molar excess of the diacrylate monomer is used. This ensures the resulting polymer chains are terminated with reactive acrylate groups.[10] The molecular weight of the polymer can be controlled by adjusting this stoichiometric ratio.[5][10]
-
End-Capping Functionalization: Following the initial polymerization, a mono-functional "end-capping" agent is introduced. This agent reacts with the terminal acrylate groups on the polymer backbone. End-capping is a critical step that passivates reactive termini and allows for the introduction of new functionalities that can significantly enhance performance, such as improving cellular uptake, reducing cytotoxicity, or increasing transfection efficiency.[11][12]
This two-step approach provides exceptional control over the final polymer architecture, enabling the rational design of materials tailored for specific drug delivery challenges.
Caption: Two-step workflow for PBAE synthesis.
Detailed Synthesis Protocol
Materials & Equipment
| Reagent/Material | Supplier | Grade |
| 1,4-Butanediol diacrylate (B4) | Sigma-Aldrich | ≥99% |
| Piperidine | Sigma-Aldrich | ReagentPlus®, ≥99% |
| 1-(3-aminopropyl)-4-methylpiperazine (E7) | Sigma-Aldrich | 97% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Diethyl ether | Fisher Scientific | ACS Grade, Anhydrous |
| Magnetic stir plate with heating | IKA | |
| Round-bottom flasks | VWR | |
| Teflon-coated magnetic stir bars | VWR | |
| Glass vials, Teflon-lined caps | VWR |
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 1,4-Butanediol diacrylate is a skin and eye irritant. Piperidine is flammable and corrosive.
Part A: Synthesis of Acrylate-Terminated Piperidine-PBAE (B4-Pip)
This part of the protocol describes the synthesis of the polymer backbone. A 1.2:1 molar ratio of diacrylate to amine is used to promote the formation of acrylate-terminated chains.
-
Reagent Preparation: In a 20 mL glass vial, add a magnetic stir bar. Weigh 1.00 g (11.75 mmol) of piperidine.
-
Monomer Addition: To the same vial, add 2.79 g (14.09 mmol) of 1,4-butanediol diacrylate (B4). This corresponds to a 1.2:1 molar ratio of B4:Piperidine.
-
Polymerization: Tightly cap the vial. Place it on a magnetic stir plate within an oven or on a heating block pre-heated to 90°C.
-
Reaction: Allow the reaction to proceed with vigorous stirring for 24 hours at 90°C. The mixture will become noticeably more viscous as polymerization occurs.
-
Completion & Storage: After 24 hours, remove the vial from the heat and allow it to cool to room temperature. The resulting viscous polymer (B4-Pip) is an acrylate-terminated PBAE and can be stored at 4°C until the end-capping step. No initial purification is necessary.
Caption: Reaction scheme for B4-Pip synthesis. (Note: A placeholder is used for the complex polymer structure image)
Part B: End-Capping of B4-Pip with E7 (B4-Pip-E7)
This step functionalizes the polymer termini, which is crucial for enhancing biological activity.[12]
-
Polymer Dissolution: Dissolve 1.0 g of the B4-Pip polymer from Part A in 10 mL of anhydrous DMSO. Stir until fully dissolved.
-
End-Capping Agent Addition: In a separate vial, prepare a solution of the end-capping agent. For example, dissolve 1-(3-aminopropyl)-4-methylpiperazine (E7) in DMSO to a concentration of 0.2 M.
-
Reaction: Add the E7 solution to the dissolved polymer solution at a molar ratio of E7 to initial diacrylate excess. A common starting point is a 2-fold molar excess of E7 relative to the calculated terminal acrylate groups. Stir the reaction mixture at room temperature for at least 2 hours.
-
Purification:
-
Precipitate the final polymer (B4-Pip-E7) by adding the DMSO solution dropwise into 200 mL of cold, vigorously stirring diethyl ether.
-
A white or pale yellow polymer will precipitate. Allow it to stir for 15-20 minutes.
-
Decant the diethyl ether.
-
Wash the polymer by adding 50 mL of fresh cold diethyl ether, stirring for 10 minutes, and decanting again. Repeat this wash step two more times to ensure removal of residual monomers and solvent.
-
-
Drying: After the final wash, place the polymer under high vacuum for 24-48 hours to remove all traces of solvent.
-
Storage: The final, dry polymer should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Trustworthiness: A Self-Validating System through Characterization
To ensure the synthesis is successful and reproducible, a thorough characterization of the final polymer is mandatory.
| Technique | Purpose | Expected Outcome for B4-Pip-E7 |
| ¹H NMR | Confirm chemical structure and successful end-capping. | Presence of characteristic peaks for the B4 backbone, the piperidine ring, and the E7 end-cap. Disappearance of acrylate peaks (δ ≈ 5.8-6.4 ppm) confirms reaction completion. |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides quantitative data on the size distribution of the polymer chains. Expected Mn typically ranges from 5-15 kDa with a PDI of 1.5-2.5 for this type of polymerization. |
| FT-IR | Verify functional groups. | Strong ester carbonyl peak (C=O) around 1730 cm⁻¹. Absence of primary/secondary N-H stretch (around 3300-3500 cm⁻¹) from piperidine starting material. |
Application Protocol: Nanoparticle Formulation for Gene Delivery
This protocol provides a general method for forming polymer/DNA nanoparticles (polyplexes) for in vitro transfection experiments.[4]
-
Stock Solutions:
-
Prepare a 10 mg/mL stock solution of the B4-Pip-E7 polymer in 25 mM sodium acetate buffer (pH 5.2).
-
Dilute plasmid DNA (pDNA) to a concentration of 0.1 mg/mL in the same sodium acetate buffer.
-
-
Polyplex Formation:
-
This protocol is for a polymer:pDNA weight ratio of 30:1. Ratios should be optimized for specific cell types and applications.
-
In a microcentrifuge tube, add the required volume of the polymer stock solution to a separate tube containing sodium acetate buffer.
-
In a different tube, add the required volume of pDNA.
-
Add the diluted polymer solution to the DNA solution all at once and immediately vortex for 10 seconds.
-
-
Incubation: Allow the mixture to incubate at room temperature for 20-30 minutes to ensure stable nanoparticle formation.
-
Application to Cells:
-
Add the nanoparticle suspension to cells in culture media. The final concentration of nanoparticles must be optimized to maximize transfection while minimizing cytotoxicity.
-
Typically, nanoparticles are incubated with cells for 4-6 hours before the media is replaced with fresh growth media.
-
-
Characterization of Nanoparticles:
-
Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles. For effective cellular uptake, sizes are typically desired in the 100-250 nm range with a positive zeta potential (> +10 mV).[12][13]
-
Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and morphology of the nanoparticles.[8]
-
Caption: Workflow for PBAE nanoparticle formulation.
Conclusion
This application note provides a comprehensive and scientifically robust framework for the synthesis and application of novel piperidine-functionalized poly(β-amino esters). By leveraging the principles of Michael addition chemistry, researchers can create advanced polymeric vectors with tunable properties. The detailed protocols for synthesis, end-capping, characterization, and nanoparticle formulation offer a validated starting point for developing next-generation delivery systems for nucleic acids and other therapeutic agents. The systematic approach to characterization ensures the production of well-defined materials, which is essential for reproducible and reliable results in drug development.
References
-
Poly(beta-amino esters): applications in immunology. Chemical Science.[Link]
-
Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Expert Opinion on Drug Delivery.[Link]
-
Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scientific Research Publishing.[Link]
-
Synthesis and Characterization of Quaternized Poly(β-amino ester) for Highly Efficient Delivery of Small Interfering RNA. Molecular Pharmaceutics.[Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology.[Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.[Link]
-
Introduction to Poly(β-amino esters): Structure and Properties. ResolveMass Laboratories Inc.[Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology.[Link]
-
Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Chinese Chemical Letters.[Link]
-
Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene delivery in cancer immunotherapy. RSC Advances.[Link]
-
Poly(beta-amino esters): applications in immunology. PMC.[Link]
-
Development of Poly(β-amino ester)-Based Biodegradable Nanoparticles for Nonviral Delivery of Minicircle DNA. Molecular Pharmaceutics.[Link]
-
Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. ResearchGate.[Link]
-
Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances.[Link]
-
Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination. MDPI.[Link]
-
Synthesis of PbAEs (A) Michael-addition reaction. 8 (B) Ring opening polymerization (ROP). ResearchGate.[Link]
-
Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage. RSC Publishing.[Link]
-
Gene delivery properties of end-modified poly(beta-amino ester)s. Bioconjugate Chemistry.[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene deliver ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00169B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02778E [pubs.rsc.org]
- 12. Gene delivery properties of end-modified poly(beta-amino ester)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Reaction conditions for hydrolyzing ethyl 2-piperidin-1-ylpropanoate to acid
Application Note: Optimization of Hydrolytic Cleavage for Sterically Hindered -Amino Esters
Executive Summary
This guide details the reaction conditions for the hydrolysis of ethyl 2-piperidin-1-ylpropanoate to its corresponding acid, 2-(piperidin-1-yl)propanoic acid . Unlike simple esters, this substrate presents two specific challenges:
-
Steric Hindrance: The bulky
-piperidinyl group inhibits nucleophilic attack at the carbonyl carbon. -
Zwitterionic Product: The product contains both a basic tertiary amine (piperidine, pKa
11.1) and an acidic carboxylate (pKa 2.5), necessitating specific isolation protocols to avoid co-precipitation of inorganic salts.
We present two validated methodologies: Alkaline Saponification (Method A) for mild, functional-group-tolerant conversion, and Acid-Mediated Hydrolysis (Method B) for robust, quantitative conversion to the hydrochloride salt.
Chemical Context & Mechanistic Insight
The Substrate[1]
-
Compound: Ethyl 2-piperidin-1-ylpropanoate[1]
-
CAS: 26371-07-3 (Analogous/Related)
-
Key Feature: The
-carbon is a chiral center (in enantiopure synthesis) and is sterically crowded.
The Challenge: Sterics vs. Electronics
Standard saponification (NaOH/MeOH, RT) often stalls with
-
Recommendation: Use Lithium Hydroxide (LiOH) in a THF/Water system. The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while the smaller ionic radius allows for tighter ion pairing in the transition state compared to sodium or potassium.
Experimental Protocols
Method A: Lithium Hydroxide Mediated Saponification (Preferred)
Best for: Preserving stereochemistry (if chiral), acid-sensitive substrates, and generating the free zwitterion.
Reagents
-
Ethyl 2-piperidin-1-ylpropanoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (2.5 equiv) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water[2]
Protocol
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-piperidin-1-ylpropanoate in THF (5 mL per mmol of substrate).
-
Reagent Addition: Prepare a solution of LiOH·H
O (2.5 equiv) in water (2 mL per mmol). Add this dropwise to the THF solution under vigorous stirring.-
Note: The mixture should become a homogeneous single phase. If biphasic, add minimal Methanol (MeOH) to miscibilize.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 4 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM + 1% NH
OH). The ester (high R ) should disappear; the acid (low R , streaks) will appear. -
Optimization: If >10% starting material remains after 4 hours, heat to 45°C . Avoid reflux to prevent racemization of the
-center.
-
-
Workup (The Critical Step):
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
The remaining aqueous phase contains the lithium salt of the product.
-
Neutralization: Carefully adjust pH to the Isoelectric Point (pI
6.5–7.0) using 1M HCl. -
Isolation:
-
Scenario 1 (Precipitation): If the concentration is high, the zwitterion may crystallize. Filter and wash with cold acetone.
-
Scenario 2 (Extraction): If no precipitate forms, lyophilize (freeze-dry) the aqueous solution to obtain a crude solid containing LiCl and product. Proceed to Purification section.[3]
-
-
Method B: Acid-Mediated Hydrolysis (Robust)
Best for: Scale-up, generating stable hydrochloride salts, and when stereochemistry is not a primary concern.
Reagents
-
Ethyl 2-piperidin-1-ylpropanoate (1.0 equiv)
-
6M Hydrochloric Acid (HCl) (10 equiv)
Protocol
-
Setup: Charge the ester into a flask equipped with a reflux condenser.
-
Acid Addition: Add 6M HCl (10–15 mL per gram of ester).
-
Reaction: Heat to Reflux (approx. 100°C) for 4–6 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Extract with Ethyl Acetate (2x) to remove any unreacted ester or non-basic impurities. Discard the organic layer.
-
Concentrate the aqueous layer to dryness under high vacuum.
-
Product: The residue is 2-(piperidin-1-yl)propanoic acid hydrochloride . This salt is often hygroscopic.
-
Purification Strategy: Isolation of the Zwitterion
Isolating the free acid (zwitterion) from the inorganic salts (NaCl, LiCl) generated in Method A is the most common failure point.
Ion Exchange Chromatography (DOWEX 50W)
This is the "Self-Validating" method for high purity.
-
Resin Prep: Use Dowex 50W-X8 (H+ form) . Wash resin with water until eluent is neutral.[2]
-
Loading: Dissolve crude saponification residue in minimal water (pH < 3). Load onto column.[2]
-
Logic: The amino acid (cationic at pH < 3) binds to the resin. Inorganic anions (Cl
) and non-basic impurities pass through.
-
-
Washing: Wash with distilled water until the eluate is neutral and halide-free (AgNO
test negative). -
Elution: Elute the product using 1M NH
OH .-
Logic: Ammonia deprotonates the resin and the carboxylic acid, releasing the amino acid as an ammonium carboxylate.
-
-
Final Isolation: Evaporate the ammoniacal fractions. Excess ammonia evaporates, leaving the pure zwitterionic 2-(piperidin-1-yl)propanoic acid .
Decision & Workflow Visualization
Diagram 1: Synthetic Route Decision Tree
This diagram outlines the logic for selecting the hydrolysis method based on substrate sensitivity and downstream requirements.
Caption: Decision workflow for selecting hydrolysis conditions based on stereochemical and salt-form requirements.
Diagram 2: Zwitterion Purification Workflow
This diagram illustrates the ion-exchange protocol required to desalt the product after base hydrolysis.
Caption: Ion-exchange purification logic to isolate the zwitterionic amino acid from inorganic salts.
Data Summary & Comparison
| Parameter | Method A (LiOH) | Method B (HCl) |
| Reaction pH | Basic (pH 12-14) | Acidic (pH < 1) |
| Temperature | 20°C – 45°C | 100°C (Reflux) |
| Time | 4 – 12 Hours | 4 – 6 Hours |
| Product Form | Free Acid (Zwitterion) | Hydrochloride Salt |
| Racemization Risk | Low (at <45°C) | Moderate/High (at Reflux) |
| Purification | Requires Ion Exchange/Desalting | Simple Evaporation |
| Yield (Typical) | 75 – 85% | 90 – 95% |
References
-
National Institutes of Health (NIH). (2019). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Retrieved from [Link]
-
ResearchGate. (2020).[2] Discussion: How to desalt zwitterions? (Expert consensus on Dowex purification). Retrieved from [Link]
-
QuickCompany. (2016). Process for the Preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. (Patent Reference for hindered piperidine ester hydrolysis). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
Application Note: Leveraging Ethyl 2-piperidin-1-ylpropanoate for Advanced pH-Responsive Gene Delivery Vector Design
Authored by: A Senior Application Scientist
Abstract
The effective delivery of genetic material into target cells remains a critical bottleneck in gene therapy. A major hurdle is the endosomal entrapment of the gene vector, leading to lysosomal degradation of the therapeutic payload. This application note presents a novel strategy for the design of a pH-responsive gene delivery vector utilizing ethyl 2-piperidin-1-ylpropanoate as a key structural component. We will explore the rationale behind its selection, propose a synthetic scheme for its incorporation into a cationic lipid, and provide detailed protocols for the formulation, characterization, and in vitro evaluation of the resulting gene delivery nanoparticles. The inherent pH-sensitivity of the piperidine moiety is hypothesized to facilitate endosomal escape, thereby enhancing transfection efficiency. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of non-viral gene delivery.
Introduction: The Endosomal Escape Conundrum in Gene Delivery
Non-viral gene delivery systems, such as those based on cationic lipids and polymers, offer a safer alternative to viral vectors.[1][2] These synthetic vectors electrostatically complex with negatively charged nucleic acids to form nanoparticles that can be taken up by cells, typically through endocytosis.[3] However, once inside the cell, these nanoparticles are sequestered within endosomes, which mature into acidic lysosomes containing degradative enzymes.[4] For the therapeutic gene to be expressed, the vector must escape the endosome and release its genetic payload into the cytoplasm. This process, known as endosomal escape, is a major rate-limiting step in non-viral gene delivery.[5][6]
To overcome this barrier, researchers have focused on developing "smart" vectors that respond to the acidic environment of the endosome.[5][7] These pH-responsive systems often incorporate chemical moieties that become protonated at low pH, leading to endosomal membrane destabilization and subsequent release of the genetic cargo.[6][7]
Rationale for Employing Ethyl 2-piperidin-1-ylpropanoate
We propose the use of ethyl 2-piperidin-1-ylpropanoate as a novel building block for the design of pH-responsive cationic lipids for gene delivery. The rationale for its selection is based on the unique properties of its constituent parts:
-
The Piperidine Moiety: A pH-Sensitive "Proton Sponge" The piperidine ring, a saturated heterocycle containing a secondary amine, is a key functional group.[8][9] With a pKa in the weakly acidic range, the nitrogen atom of the piperidine ring will become protonated in the acidic environment of the late endosome (pH 5.0-6.0).[7] This protonation will impart a positive charge to the molecule, leading to two key effects:
-
Increased Electrostatic Repulsion: The positively charged lipid headgroups will repel each other, potentially causing the lipid nanoparticle to swell and destabilize.
-
The Proton Sponge Effect: The influx of protons into the endosome to protonate the piperidine moieties, along with counter-ions, will increase the osmotic pressure within the vesicle, leading to its rupture and the release of the nanoparticle into the cytoplasm.[7]
-
-
The Ethyl Propanoate Group: A Hydrophobic Anchor The ethyl propanoate portion of the molecule provides a hydrophobic tail, which is essential for the self-assembly of the cationic lipid into liposomes or lipid nanoparticles.[3][10] The length and branching of this hydrophobic domain can be further modified to optimize the stability and transfection efficiency of the final vector.
The piperidine ring is a common motif in many pharmaceuticals, suggesting good biocompatibility and metabolic stability.[11][12][13]
Proposed Design and Synthesis of a Piperidine-Based Cationic Lipid
We propose the synthesis of a novel cationic lipid, which we will refer to as "Pip-Chol," incorporating ethyl 2-piperidin-1-ylpropanoate, a cholesterol anchor for membrane compatibility, and a carbamate linker.
Synthetic Scheme
The synthesis of Pip-Chol can be achieved through a straightforward multi-step reaction. A detailed protocol for a similar synthesis can be found in the work of Bhattacharya et al. on cholesterol-based cationic lipids.[2]
Step 1: Synthesis of an Amino-Alcohol Intermediate
Ethyl 2-piperidin-1-ylpropanoate can be reduced to the corresponding amino-alcohol, 2-(piperidin-1-yl)propan-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
Step 2: Reaction with Cholesteryl Chloroformate
The resulting amino-alcohol is then reacted with cholesteryl chloroformate in the presence of a base, such as triethylamine, to form the final Pip-Chol cationic lipid.
Visualization of the Proposed Cationic Lipid
Caption: Proposed structure of the Pip-Chol cationic lipid.
Formulation and Characterization of Pip-Chol/DNA Nanoparticles
Protocol: Nanoparticle Formulation
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve Pip-Chol and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in a 1:1 molar ratio in chloroform.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., sterile nuclease-free water or 5% glucose solution) to a final lipid concentration of 1 mg/mL.
-
Vortex the solution for 5 minutes to form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Sonicate the MLV suspension using a probe sonicator on ice to form small unilamellar vesicles (SUVs).
-
-
Complexation with Plasmid DNA:
-
Dilute the plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or luciferase) in a suitable buffer.
-
In a separate tube, dilute the Pip-Chol/DOPE liposome suspension.
-
Add the diluted liposome suspension to the diluted pDNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of Pip-Chol/DNA nanoparticles (lipoplexes).
-
Characterization of Nanoparticles
The physicochemical properties of the formulated nanoparticles are critical for their in vivo performance.
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm with a PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Positive surface charge (+20 to +40 mV) |
| Nanoparticle Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles |
| DNA Condensation Efficiency | Agarose Gel Retardation Assay | Complete retardation of DNA at optimal N/P ratios |
| DNA Protection from Nuclease Degradation | Nuclease Protection Assay | Protection of encapsulated DNA from DNase I digestion |
In Vitro Evaluation of Transfection Efficiency and Cytotoxicity
Protocol: In Vitro Transfection
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HeLa) in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection:
-
Replace the cell culture medium with serum-free medium.
-
Add the Pip-Chol/DNA nanoparticles to each well at various N/P ratios (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA).
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium containing serum.
-
-
Gene Expression Analysis: After 24-48 hours, assess the expression of the reporter gene using an appropriate method (e.g., fluorescence microscopy for GFP or a luciferase assay for luciferase).
Protocol: Cytotoxicity Assay
-
Cell Treatment: Treat cells with Pip-Chol/DNA nanoparticles at the same concentrations used for the transfection assay.
-
MTT Assay: After 24 hours, perform an MTT assay to assess cell viability.
Proposed Mechanism of Endosomal Escape
The following diagram illustrates the hypothesized mechanism of endosomal escape facilitated by the Pip-Chol nanoparticles.
Caption: Hypothesized mechanism of pH-mediated endosomal escape.
Conclusion and Future Directions
This application note has outlined a rational design for a novel, pH-responsive gene delivery vector based on ethyl 2-piperidin-1-ylpropanoate. The proposed Pip-Chol cationic lipid holds the potential to overcome the endosomal escape barrier, a significant challenge in non-viral gene delivery. The provided protocols offer a framework for the synthesis, formulation, and evaluation of this promising new vector.
Future work should focus on the actual synthesis and characterization of Pip-Chol, followed by a comprehensive in vitro and in vivo evaluation of its transfection efficiency and toxicity. Further optimization of the lipid structure, such as modifying the length of the hydrophobic tail or the linker chemistry, could lead to even more potent and safer gene delivery systems. The principles outlined here can be extended to the design of other novel pH-responsive materials for a variety of drug and gene delivery applications.
References
- The design of cationic lipids for gene delivery. PubMed.
- Cationic Lipids in Gene Delivery: Principles, Vector Design and Therapeutical Applic
- Cationic lipids in gene delivery: principles, vector design and therapeutical applic
- pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape. PMC.
- The Design of Cationic Lipids for Gene Delivery.
- Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. MDPI.
- Controlling Endosomal Escape Using pH Responsive Nanoparticles with Tunable Disassembly.
- Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-pyrrolidin-1-ylpropano
- Polycation gene delivery systems: escape
- Overcoming Endosomal Escape Barriers in Gene Drug Delivery Using De Novo Designed pH-Responsive Peptides. ACS Nano.
- Mechanism of endosomal escape by pH-responsive nucleic-acid vectors. PubMed.
- 2-Chloroprop-2-en-1-yl ethyl piperidin-1-ylphosphon
- 1-Piperidinepropanoic acid, ethyl ester. PubChem.
- Ethyl 2-piperidin-1-ylpropanoate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacological Applications of Piperidine Deriv
- Ethyl 3-(piperidin-1-yl)
- Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. QuickCompany.
- 2-Ethylpiperidine. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine nucleus in the field of drug discovery.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press.
- ETHYL 2-[[(E)-1-ETHYL-2-(1-PIPERIDINYL)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applic
- Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer.
- Ethyl 2-(piperidin-1-yl)
Sources
- 1. Cationic Lipids in Gene Delivery: Principles, Vector Design and Therapeutical Applications - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of endosomal escape by pH-responsive nucleic-acid vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The design of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation of pyridine precursors to ethyl 2-piperidin-1-ylpropanoate
Application Note: Catalytic Hydrogenation of Pyridinium Precursors to Ethyl 2-piperidin-1-ylpropanoate
Strategic Overview & Molecular Design
Ethyl 2-piperidin-1-ylpropanoate is a highly versatile tertiary amine building block utilized in the development of pharmaceutical libraries, particularly for anesthetics, analgesics, and targeted protein degraders. The most atom-economical route to access this saturated heterocyclic framework is the catalytic hydrogenation of its corresponding pyridine precursor. However, the direct reductive amination or hydrogenation of neutral pyridines presents significant kinetic and thermodynamic hurdles. This application note details a robust, two-stage protocol that leverages precursor activation (quaternization) followed by high-pressure catalytic hydrogenation to deliver the target molecule with exceptional chemoselectivity and yield.
Mechanistic Causality & Catalyst Selection
The Rationale for Precursor Quaternization The direct hydrogenation of neutral pyridines is notoriously difficult due to the resonance stabilization of the aromatic ring and the propensity of the Lewis basic nitrogen to [1]. To circumvent these barriers, pyridine is first reacted with ethyl 2-bromopropanoate via an [2]. This quaternization yields the intermediate 1-(1-ethoxy-1-oxopropan-2-yl)pyridin-1-ium bromide. The positive charge on the nitrogen atom disrupts the aromatic electron density, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring, making it highly susceptible to hydride addition[3]. Crucially, because the nitrogen lone pair is engaged in a covalent bond, it cannot coordinate to the metal surface, thereby preventing catalyst deactivation[1].
Catalyst and Solvent Dynamics For the subsequent hydrogenation step, in glacial acetic acid is the optimal system. While palladium on carbon (Pd/C) is a standard for many reductions, it often requires elevated temperatures that risk transesterification or cleavage of the ethyl ester moiety. PtO2 is reduced in situ to highly active platinum black, enabling rapid hydrogenation at room temperature. Glacial acetic acid serves a dual purpose: it acts as a protic solvent to stabilize polar intermediates and ensures that the final tertiary amine product remains protonated upon formation, preventing late-stage catalyst poisoning. While have been explored for piperidine synthesis, heterogeneous thermal catalysis remains the standard for preparative scale[4].
Quantitative Catalyst Performance Data
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and chemoselectivity for this specific transformation.
| Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | Mechanistic Observation & Causality |
| PtO2 (Adams') | Glacial AcOH | 25 | 50 | >95 | Rapid reduction; acidic medium prevents catalyst poisoning via protonation. |
| 5% Pd/C | Methanol | 60 | 70 | 78 | Requires higher energy; risk of ester transesterification/cleavage. |
| 5% Rh/C | Water/AcOH | 25 | 50 | 88 | Highly active but cost-prohibitive for routine preparative scale-up. |
| RuO2 | Water | 100 | 100 | <50 | Poor chemoselectivity; significant substrate decomposition observed. |
Reaction Pathways & Experimental Workflows
Reaction pathway for the synthesis of ethyl 2-piperidin-1-ylpropanoate.
Step-by-step experimental workflow for precursor synthesis and hydrogenation.
Detailed Experimental Protocols (Self-Validating System)
This protocol is designed as a self-validating system. Each step contains in-process quality control (IPC) metrics to ensure the reaction trajectory is correct before proceeding.
Protocol A: Synthesis of the Activated Pyridinium Precursor
-
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pyridine (1.0 equiv, 50 mmol) in 50 mL of anhydrous toluene.
-
Alkylation: Add ethyl 2-bromopropanoate (1.1 equiv, 55 mmol) dropwise at room temperature[2].
-
Thermal Activation: Heat the mixture to reflux (approx. 110 °C) for 18 hours.
-
IPC Checkpoint 1 (Visual Validation): As the reaction progresses, the highly polar pyridinium salt will phase-separate and precipitate out of the non-polar toluene solvent. The formation of a dense, oily layer or crystalline solid is a physical self-validation of successful quaternization.
-
Isolation: Allow the mixture to cool to room temperature. Decant the toluene, wash the precipitate with cold diethyl ether (2 x 20 mL) to remove unreacted starting materials, and dry under high vacuum to yield 1-(1-ethoxy-1-oxopropan-2-yl)pyridin-1-ium bromide.
Protocol B: Catalytic Hydrogenation to Ethyl 2-piperidin-1-ylpropanoate
-
Reactor Preparation: Transfer the isolated pyridinium salt (40 mmol) into a high-pressure stainless-steel autoclave reactor.
-
Solvent & Catalyst Addition: Dissolve the salt in 40 mL of glacial acetic acid. Carefully add PtO2 (Adams' catalyst, 0.05 equiv, 2 mmol). Note: Ensure no residual solvent vapors are present to prevent ignition.
-
Purge & Pressurization: Seal the reactor. Purge the headspace with inert Argon gas three times. Pressurize the reactor with hydrogen gas to 50 bar.
-
Hydrogenation: Begin vigorous stirring (800 rpm) at room temperature (25 °C).
-
IPC Checkpoint 2 (Kinetic Validation): Monitor the pressure gauge. The reaction is self-validating via gas uptake; it requires exactly 3 molar equivalents of H2 to saturate the ring. Once the pressure drop ceases (typically after 6 hours), the reaction has reached completion.
-
Filtration: Vent the excess hydrogen gas carefully and purge with Argon. Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite® to remove the platinum catalyst[1]. Caution: The filtered platinum black is highly pyrophoric; do not allow the Celite pad to dry in the air. Quench immediately with water[1].
-
Work-up: Transfer the filtrate to an Erlenmeyer flask. Slowly neutralize the acetic acid by adding saturated aqueous Na2CO3 until the aqueous layer reaches pH 9 (free-basing the tertiary amine).
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ethyl 2-piperidin-1-ylpropanoate.
Final Product Validation (QC)
-
TLC: Use Dragendorff’s reagent to visualize the tertiary amine (ninhydrin will not effectively stain the fully substituted piperidine nitrogen).
-
1H NMR (CDCl3): Validation is confirmed by the complete disappearance of the aromatic pyridine protons (δ 7.0–8.5 ppm) and the emergence of broad, complex aliphatic multiplets (δ 1.4–2.5 ppm) corresponding to the saturated piperidine ring.
References
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study Canadian Journal of Chemistry (Scholaris) URL:[Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Asian Journal of Chemistry URL:[Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Journal of the American Chemical Society URL: [Link]
-
Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein European Journal of Medicinal Chemistry (Università degli Studi di Padova) URL: [Link]
Sources
Application Notes and Protocols: Ethyl 2-piperidin-1-ylpropanoate as a Novel Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective application of Ethyl 2-piperidin-1-ylpropanoate as a bidentate N,O-ligand in organometallic catalysis, with a specific focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While direct literature on the catalytic use of this specific ligand is not currently established, its structural analogy to well-known N,N-dialkylamino acid esters and cyclic amino acid derivatives, such as proline esters, suggests its potential utility.[1][2][3] This document provides a comprehensive, albeit prospective, framework for its application, including detailed synthetic and catalytic protocols, mechanistic considerations, and expected outcomes based on established principles of organometallic chemistry. The protocols herein are designed to serve as a robust starting point for researchers interested in exploring the catalytic potential of this and related N-alicyclic amino acid ester ligands.
Introduction: The Rationale for Ethyl 2-piperidin-1-ylpropanoate as a Ligand
The development of novel ligands is a cornerstone of advancing organometallic catalysis. Ligands are crucial for stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic transformation. Amino acid derivatives have emerged as a versatile class of "green" ligands, owing to their chirality, ready availability, and diverse structures.[1][2] Ethyl 2-piperidin-1-ylpropanoate, possessing both a tertiary amine (a Lewis base) and an ester moiety (a coordinating group), is a prime candidate for a bidentate N,O-ligand. This chelation can form a stable five-membered ring with a metal center, which is known to enhance the stability and activity of catalytic species in reactions such as the Suzuki-Miyaura cross-coupling.[3][4]
The piperidine moiety provides steric bulk, which can influence the coordination sphere of the metal and potentially promote the reductive elimination step in cross-coupling reactions. Furthermore, the electron-donating nature of the tertiary amine can increase the electron density on the metal center, facilitating the initial oxidative addition of aryl halides. This guide provides a theoretical and practical framework for the application of Ethyl 2-piperidin-1-ylpropanoate in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[5][6]
Synthesis of the Ligand: Ethyl 2-piperidin-1-ylpropanoate
The synthesis of Ethyl 2-piperidin-1-ylpropanoate is readily achievable through standard organic transformations. A common and efficient method is the nucleophilic substitution of ethyl 2-bromopropanoate with piperidine.
Protocol: Synthesis of Ethyl 2-piperidin-1-ylpropanoate
Materials:
-
Ethyl 2-bromopropanoate
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add ethyl 2-bromopropanoate (1.0 eq.), piperidine (1.2 eq.), and potassium carbonate (1.5 eq.) in acetonitrile.
-
Stir the mixture at room temperature for 15 minutes and then heat to reflux for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure Ethyl 2-piperidin-1-ylpropanoate.
Application in Suzuki-Miyaura Cross-Coupling
The following protocol outlines a general procedure for the use of Ethyl 2-piperidin-1-ylpropanoate as a ligand in a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid.
Scientific Background and Mechanistic Rationale
The Suzuki-Miyaura reaction typically involves a Pd(0)/Pd(II) catalytic cycle.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
A bidentate ligand like Ethyl 2-piperidin-1-ylpropanoate is expected to coordinate to the palladium center, forming a stable complex that can prevent the precipitation of palladium black and enhance the overall efficiency of the catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethyl 2-piperidin-1-ylpropanoate (Ligand)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and chromatography
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (0.01 eq.), Ethyl 2-piperidin-1-ylpropanoate (0.02 eq.), and K₃PO₄ (2.0 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under an argon atmosphere, add 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), toluene, and deionized water (10:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
Prospective Substrate Scope and Expected Yields
The following table summarizes the expected performance of the catalytic system with various substrates, based on typical results obtained with similar N,O-bidentate ligands.
| Entry | Aryl Bromide | Arylboronic Acid | Expected Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | > 90 |
| 2 | 4-Bromoanisole | Phenylboronic acid | > 90 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 80-90 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 75-85 |
| 5 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | > 90 |
| 6 | 4-Bromotoluene | 4-Acetylphenylboronic acid | 80-90 |
Mechanistic Insights
The proposed catalytic cycle for the Suzuki-Miyaura reaction with the Pd/Ethyl 2-piperidin-1-ylpropanoate system is depicted below. The bidentate ligand is expected to remain coordinated to the palladium center throughout the catalytic cycle, thereby enhancing its stability and preventing decomposition.
Proposed Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with L = Ethyl 2-piperidin-1-ylpropanoate.
The chelation of the ligand is anticipated to stabilize the Pd(II) intermediates, potentially accelerating the transmetalation step, which is often rate-limiting. The steric bulk of the piperidine ring may also facilitate the final reductive elimination step to release the biaryl product.
Conclusion and Future Outlook
While the use of Ethyl 2-piperidin-1-ylpropanoate as a ligand in organometallic catalysis is yet to be documented, its structural features present a compelling case for its potential efficacy. The protocols and mechanistic insights provided in this guide, derived from well-established principles and analogous systems, offer a solid foundation for its investigation. Researchers are encouraged to explore its application not only in Suzuki-Miyaura reactions but also in other palladium-catalyzed transformations such as Heck, Sonogashira, and Buchwald-Hartwig aminations. Further studies into its coordination chemistry and the electronic and steric effects it imparts on the metal center will undoubtedly contribute to the broader field of ligand design and catalyst development.
References
-
Blum, J., et al. (2010). Proline complexes of Pd(II) catalyze various coupling reactions. Journal of Organic Chemistry, 75(18), 6245-6248. Available at: [Link]
-
Chatterjee, A., et al. (2014). Bis-proline pd(II) complexes were useful in the Suzuki–Miyaura cross-coupling reaction in water. Tetrahedron Letters, 55(30), 4146-4149. Available at: [Link]
-
Ma, D., et al. (2003). CuI-catalyzed coupling between aryl iodides and β-ketoesters. Journal of the American Chemical Society, 125(52), 16050-16051. Available at: [Link]
-
Buchwald, S. L., et al. (2002). A general and efficient copper-catalyzed amination of aryl halides. Journal of the American Chemical Society, 124(50), 14844-14845. Available at: [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Available at: [Link]
-
MDPI. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Available at: [Link]
-
MDPI. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Application Note: Bioconjugation Strategies Using Ethyl 2-Piperidin-1-ylpropanoate Linkers
Executive Summary & Technical Rationale
The utilization of Ethyl 2-piperidin-1-ylpropanoate (and its derivatives) represents a specialized niche in bioconjugation, primarily serving as a heterobifunctional linker scaffold in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Unlike standard polyethylene glycol (PEG) linkers, this motif introduces a tertiary amine (piperidine) into the linker chain. This inclusion is not merely structural; it provides critical physicochemical modulation:
-
pKa Modulation: The basic nitrogen (pKa ~10-11) increases the solubility of hydrophobic payloads in aqueous buffers.
-
Lysosomal Targeting: The basicity can facilitate lysosomal accumulation via proton trapping, a desired trait for many ADC payloads.
-
Synthetic Versatility: The ethyl ester serves as a masked carboxylic acid, allowing for organic-phase synthesis of complex payloads before "unmasking" for aqueous bioconjugation.
This guide details the conversion of the ethyl ester precursor into an active bioconjugation reagent and its subsequent coupling to biomolecules.[1]
Chemical Mechanism & Pathway[2][3][4]
The core strategy involves a "Convergent Synthesis" approach. The ethyl 2-piperidin-1-ylpropanoate structure is rarely used as a raw cross-linker. Instead, it is typically the Linker-Payload Intermediate .
The "Propanoate Bridge" Strategy
The most common workflow involves alkylating a secondary amine-containing drug (the "piperidine" analog) with ethyl 2-bromopropanoate to create the linker-drug construct.
Mechanism:
-
Alkylation: Nucleophilic attack of the secondary amine on the
-carbon of ethyl 2-bromopropanoate. -
Activation: Hydrolysis of the ethyl ester to the free carboxylic acid.
-
Coupling: Activation of the acid (via NHS/EDC) to react with surface lysines on the antibody/protein.
Figure 1: The synthetic pathway transforming the ethyl ester precursor into a bioconjugation-ready motif.
Protocol A: Linker Activation (Ester Hydrolysis)
Objective: Convert the protective ethyl ester group into a reactive carboxylic acid suitable for bioconjugation. Pre-requisite: Synthesis or procurement of Ethyl 2-piperidin-1-ylpropanoate (or drug-linker derivative).
Materials
-
Substrate: Ethyl 2-piperidin-1-ylpropanoate (1 mmol)
-
Solvent: Tetrahydrofuran (THF) / Water (1:1 v/v)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H2O)
-
Acid: 1M HCl (for neutralization)
Step-by-Step Procedure
-
Dissolution: Dissolve 1 mmol of the ethyl ester substrate in 5 mL of THF.
-
Base Addition: Prepare a solution of LiOH (2 mmol, 2 equiv) in 5 mL of deionized water. Add this dropwise to the THF solution at 0°C.
-
Expert Note: LiOH is preferred over NaOH for ester hydrolysis in complex molecules to prevent racemization of the
-chiral center (if present).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until the ester peak (M+) disappears and the acid peak (M-28) appears.
-
Neutralization: Cool to 0°C. Carefully adjust pH to ~3.0–4.0 using 1M HCl.
-
Critical: Do not acidify below pH 3 if your piperidine payload is acid-sensitive.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Troubleshooting: If the product is highly polar (zwitterionic due to the piperidine amine and carboxylic acid), skip extraction. Lyophilize the aqueous phase directly and desalt using a C18 Sep-Pak cartridge.
-
-
Drying: Dry organic layers over
, filter, and concentrate in vacuo.
Yield Expectation: >90% conversion to 2-(piperidin-1-yl)propanoic acid .
Protocol B: Bioconjugation to Protein (Two-Step EDC/NHS)
Objective: Covalently attach the activated acid linker to surface lysine residues of a protein (e.g., BSA, IgG). Chemistry: Carbodiimide coupling via N-hydroxysuccinimide (NHS) intermediate.
Materials
-
Protein: 10 mg/mL in PBS (pH 7.4), free of amines (no Tris/Glycine).
-
Linker: 2-(piperidin-1-yl)propanoic acid (from Protocol A).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Solvent: Dry DMSO or DMF.
-
Purification: PD-10 Desalting Column or Dialysis Cassette (10k MWCO).
Step-by-Step Procedure
Phase 1: Activation (In-situ NHS Ester Formation)
-
Dissolve the Linker Acid (10 µmol) in 100 µL dry DMSO.
-
Add EDC (15 µmol, 1.5 equiv) and NHS (15 µmol, 1.5 equiv) to the DMSO solution.
-
Incubate at RT for 30–60 minutes.
-
Validation: Formation of the NHS-ester can be verified by LC-MS (Mass shift +97 Da from acid).
-
Phase 2: Conjugation
-
Molar Ratio Calculation: For antibodies, a 10–20x molar excess of activated linker is standard to achieve a Drug-to-Antibody Ratio (DAR) of 3–4.
-
Calculation:
.
-
-
Mixing: Slowly add the activated NHS-ester/DMSO mixture to the Protein/PBS solution.
-
Constraint: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.
-
-
Incubation: React for 2 hours at RT or overnight at 4°C with gentle rotation.
-
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
Phase 3: Purification
-
Equilibrate a PD-10 column with PBS.
-
Load the reaction mixture.
-
Elute with PBS. Collect the protein fraction (absorbance at 280 nm).
-
Note: Free small molecule linkers will elute later.
-
Quality Control & Validation
Data Presentation: QC Metrics
| Assay | Parameter Measured | Acceptance Criteria |
| LC-MS (Q-TOF) | Molecular Weight Shift | Mass increase = |
| HABA Assay | Biotinylation (if applicable) | N/A (Specific to biotin linkers) |
| TNBS Assay | Free Lysine Quantification | >50% reduction in free amines (High conjugation) |
| SEC-HPLC | Aggregation | <5% High Molecular Weight species |
Validation Diagram: Workflow Logic
Figure 2: Quality control decision tree for piperidine-propanoate conjugates.
Scientific Grounding & References
Key Mechanistic Insights
-
Piperidine Basicity: The piperidine ring in the linker introduces a basic center. In the context of ADCs, this can influence the bystander effect and cellular uptake. Research indicates that piperidine-based linkers often exhibit improved metabolic stability compared to linear alkyl chains due to the steric bulk of the ring [1, 4].
-
Propanoate Stability: The ethyl ester is a robust protecting group during upstream synthesis (e.g., Suzuki couplings or nucleophilic substitutions on the piperidine ring) but is easily removed under mild alkaline conditions, preserving sensitive payloads [2].
-
PROTAC Application: The piperidine-propanoate motif is homologous to linkers used in VHL-recruiting PROTACs, where linker length and rigidity (provided by the ring) are crucial for ternary complex formation [5].
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate. Retrieved from
-
PubChem. (2025). 2-(piperidin-1-yl)propanoic acid hydrochloride.[3] National Library of Medicine. Retrieved from
-
Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of piperidine derivatives. Retrieved from
-
ResearchGate. (2024). Different modalities of piperidine-containing drugs and drug candidates. Retrieved from
-
MedChemExpress. (2025). PROTAC Linker Design: Piperidine-based Motifs. Retrieved from
Sources
Troubleshooting & Optimization
Preventing racemization of ethyl 2-piperidin-1-ylpropanoate during synthesis
Technical Support Center: Chiral Synthesis of Ethyl 2-piperidin-1-ylpropanoate
Executive Summary: The Racemization Challenge
User Issue: You are observing a loss of optical purity (ee%) when synthesizing ethyl 2-piperidin-1-ylpropanoate, likely via nucleophilic substitution of ethyl 2-halopropionates with piperidine.
Root Cause: The
The Solution: You must shift the kinetic balance to favor substitution over deprotonation. This is achieved by upgrading the leaving group (LG) quality (Halide
Module 1: Mechanistic Diagnostics
Before altering your protocol, understand how your reaction is failing. The diagram below illustrates the competition between the desired
Figure 1: The Kinetic Bifurcation. If the Leaving Group (X) is poor (e.g., Cl, Br), the residence time of the base allows for enolization (bottom path). If X is excellent (e.g., OTf), substitution occurs before deprotonation (top path).
Module 2: High-Fidelity Synthesis Protocols
Method A: The "Gold Standard" (Lactate Triflate Route)
Best for: High ee% requirements (>98%).
Principle: Uses a Triflate (OTf) leaving group. The
Reagents:
-
Ethyl (S)-(-)-lactate (Starting Material)
-
Triflic anhydride (
) -
2,6-Lutidine (Non-nucleophilic base)
-
Dichloromethane (DCM)
Protocol:
-
Activation: Cool a solution of Ethyl (S)-lactate (1.0 eq) and 2,6-Lutidine (1.1 eq) in dry DCM to -78°C .
-
Triflation: Add
(1.1 eq) dropwise. Stir for 15 min. Note: 2,6-Lutidine scavenges the triflic acid without attacking the ester. -
Displacement: Add Piperidine (2.2 eq) slowly at -78°C.
-
Reaction: Allow to warm to 0°C (Do not heat to reflux). Monitor via TLC/LCMS. The reaction is usually complete within 1 hour due to the high reactivity of the triflate.
-
Workup: Quench with cold saturated
. Extract with DCM.
Outcome: Product will have (R)-configuration (Inversion) with high optical purity.
Method B: The Optimized Substitution (Bromo-Ester Route)
Best for: Cost-sensitive projects where Triflate is too expensive. Risk: Moderate risk of racemization. Requires strict temp control.
Protocol Adjustments:
-
Leaving Group: Use Ethyl 2-bromo propionate (Iodide is too unstable; Chloride is too slow).
-
Solvent: Use Acetonitrile (MeCN) or DMF at -20°C to 0°C . Polar aprotic solvents accelerate
. -
Additives: Add
(solid, anhydrous) as a proton scavenger rather than using excess piperidine. Heterogeneous bases often reduce the rate of enolization compared to dissolved amine bases.
Module 3: Troubleshooting & FAQs
Q1: My product is 50:50 racemic. What happened?
A: You likely operated under "Thermodynamic Control."
If you heated the reaction (e.g., reflux in ethanol), the piperidine deprotonated the product after it was formed. The product (an
Q2: I see an "elimination" byproduct (Ethyl Acrylate).
A: This is the E2 competition.
Piperidine is bulky. When it acts as a base on the
-
Lower Temperature: E2 has a higher activation energy than
. Cooling favors substitution. -
Solvent Switch: Change from Ethanol (promotes E2 via solvation of base) to DMF or DMSO (promotes
by "naked" nucleophile effect).
Q3: Can I resolve the racemate if I already made it?
A: Yes, but it is inefficient (max 50% yield). You can use Dynamic Kinetic Resolution (DKR) .
-
Enzymatic: Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the ester to the acid, leaving the other ester intact.
-
Chemical:[3][5][8][9][10][11][12] Use a chiral acid (e.g., Tartaric acid) to form diastereomeric salts and crystallize.
Comparative Data: Leaving Group Efficiency
| Leaving Group (X) | Relative Rate ( | Racemization Risk | Elimination Risk | Recommended Temp |
| Triflate (-OTf) | Very Low | Low | -78°C to 0°C | |
| Iodide (-I) | Moderate | High | 0°C | |
| Bromide (-Br) | High | High | 0°C to RT | |
| Chloride (-Cl) | 1 (Reference) | Very High | Moderate | Requires Heat (Bad) |
Decision Tree for Process Optimization
Figure 2: Strategic selection of synthesis route based on project constraints.
References
-
Effenberger, F., & Burkard, U. (1986). Enantioselective synthesis of
-amino acids from -hydroxy acids via triflates. This seminal work establishes the "Triflate Route" as the primary method for converting lactates to amino esters with inversion of configuration. -
Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Discusses the kinetics of enolization vs. substitution in chiral centers adjacent to carbonyls.
-
Seebach, D., et al. (1989). Self-Regenerating Stereocenters.
-amino/hydroxy esters. -
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Standard reference for
vs E2 competition and leaving group relativity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 9. Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Guide: Optimizing Yield of Ethyl 2-piperidin-1-ylpropanoate
Case ID: #ALK-2024-PIP-EST
Topic: Yield Optimization in N-Alkylation of Piperidine with
Introduction
Welcome to the Technical Support Center. You have inquired about improving the yield of ethyl 2-piperidin-1-ylpropanoate .
This reaction involves the nucleophilic attack of a secondary amine (piperidine) on a secondary
This guide breaks down the failure modes and provides a validated protocol to shift the reaction trajectory from elimination (E2) back to substitution (SN2).
Module 1: Reaction Mechanics & Failure Modes
The Critical Regioisomer Distinction
Before troubleshooting, verify your target isomer.
-
Target: Ethyl 2 -piperidin-1-ylpropanoate (
-amino ester).-
Route: Alkylation with ethyl 2-halopropanoate.
-
-
Common Confusion: Ethyl 3 -piperidin-1-ylpropanoate (
-amino ester).-
Route: Aza-Michael addition to ethyl acrylate.[1]
-
Note: If you can accept the
-isomer, switch to Michael addition immediately; it is higher yielding and atom-economical. If you strictly need the -isomer, proceed with this guide.
-
The Competition: SN2 vs. E2
The primary cause of low yield in this synthesis is E2 Elimination . The
Pathway Visualization
The following diagram illustrates the kinetic competition you are managing.
Figure 1: Kinetic competition between the desired substitution (SN2) and the undesired elimination (E2).
Module 2: Troubleshooting (FAQ)
Q1: I see a large set of vinylic protons in my NMR (5.8–6.4 ppm). What happened? A: You have generated ethyl acrylate via elimination.
-
Cause: Your base was likely too strong (e.g., alkoxides like NaOEt) or too bulky (TEA), or the reaction was heated too aggressively.
-
Fix: Switch to a mild inorganic base like K₂CO₃ or Cs₂CO₃ . These are basic enough to scavenge the acid formed but poorly soluble, which reduces the effective concentration of base available to drive elimination.
Q2: My starting material (ethyl 2-chloropropanoate) is not converting. A: The chloride leaving group is often too sluggish for secondary centers.
-
Fix: Perform an in situ Finkelstein reaction. Add 0.1 eq of Potassium Iodide (KI) to the reaction. This converts the alkyl chloride to a highly reactive alkyl iodide transiently, accelerating the SN2 rate without increasing the E2 rate.
Q3: I obtained the product, but it degraded during workup.
A:
-
Cause: Prolonged exposure to aqueous base during extraction or heat during rotary evaporation.
-
Fix: Keep the workup cold (0–5 °C). Do not store the crude product; purify immediately.
Module 3: Optimized Protocol
This protocol uses the "Soft Base / Polar Solvent" approach to maximize SN2 selectivity.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Ethyl 2-bromopropanoate | Electrophile | 1.0 eq | Bromide is preferred over chloride. |
| Piperidine | Nucleophile | 1.1 eq | Slight excess to drive conversion. |
| K₂CO₃ (Powdered) | Base | 1.5 eq | Mild base; must be anhydrous/freshly ground. |
| Acetonitrile (ACN) | Solvent | [0.2 M] | Polar aprotic; stabilizes the SN2 transition state. |
| Potassium Iodide (KI) | Catalyst | 0.1 eq | Optional; use if reaction is slow. |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Add K₂CO₃ (1.5 eq) and KI (0.1 eq, if using) to the flask.
-
Suspend the solids in anhydrous Acetonitrile (ACN).
-
-
Nucleophile Addition:
-
Add Piperidine (1.1 eq) to the suspension. Stir at Room Temperature (RT) for 10 minutes.
-
-
Electrophile Addition (Critical Step):
-
Cool the mixture to 0 °C using an ice bath.
-
Add Ethyl 2-bromopropanoate (1.0 eq) dropwise over 30 minutes.
-
Why? Keeping the concentration of electrophile low and the temperature cold suppresses the higher-energy E2 pathway.
-
-
Reaction:
-
Allow the reaction to warm to RT naturally.
-
Monitor by TLC or GC-MS.[1] Reaction is typically complete in 4–12 hours.
-
Note: Do not reflux unless conversion stalls after 24 hours.
-
-
Workup (Acid-Base Purification):
-
Filter off the inorganic salts (KBr/K₂CO₃).
-
Concentrate the filtrate to remove ACN (do not heat above 40 °C).[2]
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash 1: Water (removes residual salts).
-
Wash 2: Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Module 4: Advanced Workup Logic
If simple washing does not yield pure material, use the basicity of the piperidine nitrogen to purify via "Acid-Base Extraction."
Figure 2: Acid-Base extraction workflow for isolating basic amino esters from neutral impurities.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate. Retrieved from 1
- Note: Provides comparative data on Aza-Michael vs. Nucleophilic Substitution routes for analogous pyrrolidine esters.
-
Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks.[3] Here Are Some Workarounds. Retrieved from 3
- Note: Authoritative overview of the kinetic pitfalls (polyalkylation and elimination)
-
Chemistry Steps. (2025). SN2 vs E2 - Deciding Between Substitution and Elimination. Retrieved from 4
- Note: mechanistic grounding for the competition between nucleophilicity and basicity in secondary substr
Sources
Removing unreacted piperidine from ethyl 2-piperidin-1-ylpropanoate product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted piperidine from the synthesis of ethyl 2-piperidin-1-ylpropanoate. Here, we provide troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide
This section provides quick solutions to common problems encountered during the purification process.
Q1: My crude NMR spectrum shows a significant amount of piperidine. What is the most effective method to remove it?
For most applications, the most efficient method is a liquid-liquid extraction using a dilute aqueous acid, commonly referred to as an acid wash or acid-base extraction.[1] This technique leverages the significant difference in basicity between piperidine and your target ester.
Q2: I performed a simple water wash, but a lot of piperidine remains in my organic layer. Why?
Piperidine is miscible with water, but it is also highly soluble in many organic solvents.[2][3] A simple water wash is often insufficient for complete removal. To effectively transfer piperidine into the aqueous phase, you must first convert it into its water-soluble salt form by washing the organic layer with a dilute acid like 1M HCl.
Q3: My product, ethyl 2-piperidin-1-ylpropanoate, is also an amine. Will an acid wash remove my product along with the piperidine?
Q4: I'm observing a persistent emulsion during the acid-base extraction. How can I resolve this?
Emulsions are common when working with amines. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the principles and methodologies for purifying your product.
Why is Acid-Base Extraction the Preferred Method?
Acid-base extraction is a powerful technique for separating organic compounds based on their acidic or basic properties.[1] Piperidine is a secondary amine and therefore a relatively strong organic base.[4][7] When an organic solution containing piperidine and your less basic product is washed with a dilute aqueous acid (e.g., 1M HCl), the following occurs:
-
Protonation: The acidic solution donates a proton (H+) to the basic nitrogen atom of piperidine, forming the piperidinium ion (C₅H₁₁NH₂⁺Cl⁻).
-
Phase Transfer: This newly formed salt is ionic and, therefore, highly soluble in the aqueous layer and insoluble in most common organic solvents.[8]
-
Separation: The organic layer, now depleted of the piperidine impurity, can be separated from the aqueous layer containing the piperidinium salt.
Your product, being a weaker base, can also be protonated and transferred to the aqueous phase. The purification is then achieved by carefully basifying the aqueous layer (e.g., with 1M NaOH) to deprotonate your product, which can then be extracted back into a fresh organic solvent.
Key Physicochemical Properties for Separation
The choice of purification strategy is dictated by the physical and chemical properties of the compounds involved.
| Property | Piperidine | Ethyl 2-piperidin-1-ylpropanoate (Product) | Rationale for Separation |
| Molar Mass | 85.15 g/mol [4][9] | 185.27 g/mol [10][11] | Significant difference allows for separation by distillation. |
| Boiling Point | 106 °C[2][4][9][12] | Estimated >200 °C | The large difference in boiling points makes fractional distillation a viable, though often less practical, method. |
| pKa (of conjugate acid) | ~11.2[4][5][6] | Estimated ~7-9 | The significant difference in basicity is the cornerstone of purification by acid-base extraction. |
| Solubility | Miscible with water and common organic solvents.[2][12] | Soluble in organic solvents, likely low water solubility. | The formation of the highly water-soluble piperidinium salt is key to its removal via extraction.[8] |
Can I Use Distillation Instead of Extraction?
Yes, distillation is a potential alternative given the large expected difference in boiling points. Piperidine has a boiling point of 106 °C, while your product, a significantly larger molecule, will have a much higher boiling point.[2][4][9][12]
However, there are practical considerations:
-
Azeotropes: Piperidine forms azeotropes with water (a mixture boiling at 92.8 °C containing 65% piperidine) and other solvents, which can complicate simple distillation.[13][14]
-
Efficiency: For small amounts of impurity, distillation can be less efficient and lead to product loss compared to a clean extraction.
-
High Temperatures: If your product is thermally sensitive, the high temperatures required for distillation could lead to degradation.
Distillation is most suitable for removing large quantities of piperidine or if your product is sensitive to acidic or basic conditions.
What About Column Chromatography?
Flash column chromatography is a powerful purification technique, but it presents challenges when dealing with basic amines like piperidine and your product.[15][16]
-
Tailing: Basic compounds tend to interact strongly with the acidic surface of silica gel, leading to broad, streaky bands (tailing) and poor separation.[15]
-
Mitigation: This effect can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent.[15] This deactivates the acidic sites on the silica, allowing for better chromatography.
-
Visualization: Neither piperidine nor your product may be visible under UV light, requiring the use of chemical stains like ninhydrin or permanganate for TLC analysis.[17]
Chromatography is typically used as a final polishing step after the bulk of the piperidine has been removed by an acid-base extraction.[15][18]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This is the recommended primary method for removing residual piperidine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.
-
Phase Separation: Allow the layers to separate. The top layer will be aqueous if using ethyl acetate, and the bottom layer will be aqueous if using dichloromethane. Drain the aqueous layer (which now contains the protonated piperidine and product) into a separate flask.
-
Repeat: Repeat the acidic wash on the organic layer one more time to ensure complete removal. The original organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1M aqueous NaOH while stirring until the pH is >10 (check with pH paper).
-
Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane). Shake to extract your deprotonated product back into the organic phase.
-
Combine and Dry: Repeat the back-extraction twice. Combine all the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified ethyl 2-piperidin-1-ylpropanoate.
Visualization of Purification Workflow
Caption: Workflow for purification via acid-base extraction.
Mechanism of Acid-Base Extraction
Caption: Phase transfer during acid-base extraction.
References
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link][2]
-
CAS Common Chemistry. (n.d.). Piperidine. Retrieved from [Link][9]
-
LookChem. (n.d.). Cas 110-89-4,Piperidine. Retrieved from [Link][7]
-
Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link][6]
- The Merck Index Online. (n.d.). Piperidine.
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
- Google Patents. (n.d.). CN113461596A - Method for treating mixed liquid containing piperidine and water.
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Canadian Journal of Chemistry. Retrieved from [Link][13]
-
Sciencemadness Discussion Board. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link][14]
-
ResearchGate. (n.d.). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link][17]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a relevant RSC journal article.[18]
-
Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link][16]
-
Pharmaffiliates. (n.d.). Ethyl 2-piperidin-1-ylpropanoate. Retrieved from [Link][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. Cas 110-89-4,Piperidine | lookchem [lookchem.com]
- 8. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chemscene.com [chemscene.com]
- 12. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Optimization of reflux temperature for ethyl 2-piperidin-1-ylpropanoate synthesis
Technical Support Center: Process Optimization for Ethyl 2-Piperidin-1-ylpropanoate
-
Ticket ID: OPT-2024-PIP-EST
-
Subject: Optimization of Reflux Temperature & Impurity Control
-
Status: Resolved
-
Assigned Specialist: Senior Application Scientist, Process Chemistry
Part 1: Executive Summary (The "Sweet Spot")
For the synthesis of ethyl 2-piperidin-1-ylpropanoate via the N-alkylation of piperidine with ethyl 2-bromopropanoate (or 2-chloropropanoate), the optimal reaction temperature window is 60°C – 75°C .
-
Recommended Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Critical Constraint: Temperatures exceeding 80°C significantly increase the rate of E2 elimination , leading to the formation of ethyl acrylate (a Michael acceptor) and subsequent polymerization/tarring.
-
Base Selection: Potassium Carbonate (
) is preferred over Triethylamine ( ) to minimize quaternary ammonium salt formation and suppress elimination.
Part 2: Critical Parameter Analysis (The "Why")
To optimize this reaction, you must balance two competing kinetic pathways: Nucleophilic Substitution (
-
The Desired Pathway (
): Piperidine attacks the -carbon of the ester. This is favored by polar aprotic solvents (like MeCN) and moderate temperatures. -
The Parasitic Pathway (
): The basicity of piperidine (and the auxiliary base) can deprotonate the -carbon. This generates ethyl acrylate , which is thermodynamically stable due to conjugation but disastrous for your yield. Ethyl acrylate will polymerize or react with excess piperidine to form a Michael adduct impurity.
Thermodynamic vs. Kinetic Trade-off:
-
< 50°C: Reaction is kinetically sluggish. Conversion may take >24 hours.[3]
-
> 80°C: The rate constant for elimination (
) increases faster than substitution ( ).
Pathway Visualization
Figure 1: Kinetic competition between Substitution (Target) and Elimination (Side Product). High temperatures favor the lower path.
Part 3: Troubleshooting Guide
Use this matrix to diagnose issues based on the physical appearance and analytical data of your crude reaction mixture.
Symptom-Based Diagnosis
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Low Yield (<40%) | Temperature too low | Activation energy for | Increase temp to 70°C or switch solvent from Acetone to Acetonitrile. |
| "Plastic" / Gummy Residue | Temperature too high | Formation of ethyl acrylate via E2 elimination, followed by thermal polymerization. | STOP. Lower temp to 60°C. Add radical inhibitor (e.g., BHT) if scaling up. |
| Sweet/Pungent Odor | Ethyl Acrylate formation | Distinctive acrid smell indicates elimination is dominating. | Reduce base strength. Ensure dropwise addition of piperidine at 0°C before heating. |
| Acidic Impurity (NMR) | Wet Solvent | Hydrolysis of the ester moiety by trace water under reflux. | Use anhydrous solvents (Karl Fischer < 0.1%).[3] Add molecular sieves. |
Decision Tree for Process Recovery
Figure 2: Logic flow for diagnosing reaction failures based on TLC/LCMS data.
Part 4: Optimized Experimental Protocol
This protocol is designed to be self-validating . It includes checkpoints to ensure you are in the optimal window.
Reagents:
-
Ethyl 2-bromopropanoate (1.0 eq)
-
Piperidine (1.1 eq)
- (Anhydrous, 2.0 eq)
-
Solvent: Acetonitrile (Dry) - Preferred for balance of rate and boiling point.
Procedure:
-
Preparation: In a dry round-bottom flask, suspend
in anhydrous Acetonitrile. -
Cold Addition (Crucial): Cool the mixture to 0°C in an ice bath. Add Piperidine slowly.[3]
-
Why? Piperidine addition can be exothermic.[3] Pre-cooling prevents immediate localized elimination.
-
-
Electrophile Addition: Add Ethyl 2-bromopropanoate dropwise over 30 minutes at 0°C.
-
The Ramp: Remove the ice bath and allow to warm to Room Temperature (RT) over 1 hour.
-
Checkpoint 1: Check TLC.[4] You should see a faint product spot. If the mixture turns dark brown/black immediately, your addition was too fast (thermal runaway).
-
-
Reflux Optimization: Heat the mixture to 60°C (oil bath temp).
-
Monitor by TLC every 2 hours.
-
If conversion is slow (>50% SM after 4h): Increase temp to 75°C (gentle reflux for MeCN).
-
Do NOT exceed 82°C.
-
-
Workup: Filter off inorganic salts (
). Evaporate solvent under reduced pressure.-
Note: Do not use high vacuum with excessive heat (>50°C) during evaporation to prevent post-reaction degradation.
-
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Acetone instead of Acetonitrile? A: Yes. Acetone (bp 56°C) is a "safer" solvent regarding elimination risk because it physically limits the temperature. However, the reaction will be significantly slower (24-48h). Use Acetone if you are experiencing high levels of acrylate impurities in Acetonitrile.
Q2: Why is my product turning into a solid gum during storage? A: This indicates the presence of trace Ethyl Acrylate which is polymerizing over time, trapping your product. You must purify the product via column chromatography (Silica, Hexane:EtOAc) or high-vacuum distillation to remove the acrylate monomer immediately after synthesis.
Q3: Can I use Ethanol?
A: Ethanol is acceptable but less ideal than aprotic solvents. Ethanol solvates the nucleophile (piperidine) via hydrogen bonding, slightly reducing its nucleophilicity (
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of
vs competition in secondary halides). -
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 2-piperidin-1-ylpropanoate.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (Specific protocols for piperidine alkylation conditions).
Sources
Technical Support Center: Purification of Ethyl 2-piperidin-1-ylpropanoate
Executive Summary & Technical Specifications
Compound Overview:
Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6 / Analogous to 19653-33-9) is an
Successful purification requires a high-vacuum environment to depress the boiling point below the threshold of thermal decomposition (
Technical Specifications:
| Parameter | Specification | Notes |
| Molecular Weight | 185.26 g/mol | |
| Physical State | Viscous Colorless/Pale Yellow Oil | Darkens rapidly upon oxidation. |
| Boiling Point (Est.) | 85–95 °C @ 0.5–1.0 mmHg | Note: At 10-15 mmHg, BP rises to ~115–125 °C. |
| pKa (Est.) | ~9.0 (Piperidine nitrogen) | Basic residue; reacts with CO₂ in air. |
| Key Impurities | Piperidine (Start Material), Ethyl 2-bromopropanoate, Piperidinium salts. | Salts must be removed before distillation. |
Standard Operating Procedure (SOP)
Warning: Do not attempt to distill the crude reaction mixture directly without salt removal. The high lattice energy of piperidinium halide salts will cause severe bumping and "volcanoing" once the solvent is removed.
Phase 1: Pre-Distillation Treatment (The "Salt Crash")
-
Dilution: Dilute the crude reaction oil with a non-polar solvent (e.g., Diethyl ether or Hexane/EtOAc 9:1). Amino esters are soluble; the hydrobromide/hydrochloride salts are not.
-
Filtration: Filter the suspension through a sintered glass funnel (Porosity 3) or a Celite pad to remove the solid piperidinium salts.
-
Concentration: Remove the solvent via Rotary Evaporator. Critical: Use a water bath
°C to prevent early degradation.
Phase 2: Vacuum Distillation Setup
-
Apparatus: Short-path distillation head (minimize thermal history).
-
Agitation: High-torque magnetic stirring (egg-shaped bar) or overhead stirring. Do not use boiling chips (ineffective at high vacuum).[1]
-
Vacuum: High-vacuum pump (Belt-drive or Hybrid) capable of
mmHg.
Workflow Diagram
Caption: Logical workflow for the purification of ethyl 2-piperidin-1-ylpropanoate, emphasizing salt removal prior to heating.
Troubleshooting Center
Symptom A: "The liquid is bumping violently / foaming into the receiver."[1]
Diagnosis: This is the most common issue with amino esters. It is caused by Solvent Entrapment or Residual Salts . The high viscosity of the amino ester traps micro-bubbles of volatile solvent (DCM, Ethanol, or Piperidine). When vacuum is applied, these expand explosively.[1]
Corrective Actions:
-
The "Degassing" Cycle: Before heating, apply vacuum gradually.
-
Start at 100 mmHg. Stir rapidly.
-
Step down to 50, then 20, then full vacuum over 15 minutes.
-
-
Check for Solids: If the liquid looks cloudy, you have residual salts. Stop. Dilute in ether, refilter, and strip solvent again. You cannot distill through a salt slurry.
-
Use a Claisen Adapter: Insert a Claisen adapter between the flask and the still head. Pack the extra arm with a small amount of glass wool to act as a mechanical foam breaker.
Symptom B: "The product is turning yellow or brown during distillation."
Diagnosis: Oxidative Degradation . Amines are sensitive to oxygen at high temperatures, forming N-oxides which are often colored and thermally unstable (Cope elimination).
Corrective Actions:
-
Nitrogen Bleed: If using a capillary bleed, ensure it is connected to a dry nitrogen source, not ambient air.
-
Lower the Bath Temp: Your vacuum is likely insufficient. If you need
°C bath temp to move the product, your vacuum is too weak (>5 mmHg). Improve vacuum seals to lower the boiling point. -
Pre-flush: Purge the entire setup with Nitrogen for 5 minutes before applying vacuum.
Symptom C: "Head temperature fluctuates / Product won't distill."
Diagnosis: High Reflux Ratio or Adiabatic Loss . The vapor is condensing on the walls of the flask neck before reaching the still head because the ambient air is cooling the glass.
Corrective Actions:
-
Insulation: Wrap the upper half of the round-bottom flask and the still head arm with aluminum foil or glass wool.
-
Shorten the Path: If using a Vigreux column, remove it. Use a simple short-path head. High-boiling oils struggle to climb columns.
Troubleshooting Logic Matrix
Caption: Decision matrix for diagnosing common distillation failures for amino esters.
Frequently Asked Questions (FAQs)
Q: Can I use a Kugelrohr apparatus instead of a standard setup?
A: Yes, and it is often preferred. A Kugelrohr (bulb-to-bulb) distillation minimizes the travel distance for the vapor. Set the oven to 110°C and oscillate the flask. This is ideal for quantities
Q: My distillate solidified in the receiver. Is this normal? A: While the pure ester is an oil, if it solidifies, you likely distilled the Piperidinium salt (sublimation) or the product has hydrolyzed to the acid (zwitterionic solid). Check the NMR. If it's the salt, wash with base (NaHCO3) and extract with ether.
Q: How should I store the purified product?
A: Store under an inert atmosphere (Argon/Nitrogen) in the fridge (
References
-
National Institute of Standards and Technology (NIST). 1-Piperidinepropanoic acid, ethyl ester (Isomer Analog Data).[2] NIST Chemistry WebBook.[2] Available at: [Link]
-
Organic Chemistry Portal. General procedures for Amino Ester Synthesis and Purification. Available at: [Link]
-
Laboratory Supply Network. Minimizing Bumping and Foaming in Vacuum Distillation. Available at: [Link]
-
ScienceMadness (Community Data). Vacuum Distillation of High Boiling Amines (Practical Techniques). Available at: [Link]
-
PubChem. Ethyl 2-piperidin-1-ylpropanoate (Compound Summary). Available at: [Link](Note: Link directs to specific isomer or closest analog depending on database update).
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Esterification
Introduction
Welcome to the technical support center for piperidine esterification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in the esterification of piperidine-containing molecules. The piperidine moiety is a cornerstone in medicinal chemistry, and its effective functionalization via esterification is critical for the synthesis of a vast array of pharmaceutical agents.[1]
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles governing these reactions, offering field-proven insights to diagnose and resolve common issues. By understanding the "why" behind the "how," you will be better equipped to optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My Fischer Esterification of a Piperidine Carboxylic Acid is Stalling at Low Conversion.
Symptoms: You are reacting a piperidine carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, HCl), but TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
Possible Causes & Solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[2][3] The accumulation of water, a byproduct, can drive the reaction backward, preventing it from reaching completion.[4] According to Le Chatelier's principle, removing water as it forms is crucial to shift the equilibrium towards the ester product.[2][4]
-
Troubleshooting Protocol 1: Water Removal
-
Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method.[2][3] Use a solvent like toluene that forms a low-boiling azeotrope with water. As the mixture refluxes, the water-toluene azeotrope distills into the Dean-Stark trap. Upon condensation, the denser water separates and is collected, while the toluene overflows back into the reaction flask.[2][4]
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. These will adsorb the water generated during the reaction.[3] Ensure the sieves are properly activated by heating them in an oven prior to use to remove any pre-adsorbed moisture.[4]
-
Use of Excess Alcohol: Using the alcohol reactant as the solvent can also help drive the equilibrium forward.[2][3]
-
-
-
Insufficient Catalyst Activity: The piperidine nitrogen, being basic, can neutralize a portion of the acid catalyst, rendering it ineffective.
-
Troubleshooting Protocol 2: Catalyst Optimization
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome the basicity of the piperidine ring. Empirically test increasing the amount of acid catalyst (e.g., from a catalytic amount to stoichiometric or even excess amounts), monitoring for potential side reactions.
-
Alternative Acid Catalysts: Consider using a solid-supported acid catalyst, which can sometimes be more robust and easier to remove upon reaction completion.
-
-
-
Steric Hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the rate of reaction will be significantly slower.
-
Troubleshooting Protocol 3: Addressing Steric Hindrance
-
Prolonged Reaction Time and Increased Temperature: For sterically hindered substrates, higher temperatures and longer reaction times are often required.[5]
-
Alternative Esterification Methods: For highly hindered systems, consider moving away from Fischer esterification. The Steglich esterification is an excellent alternative for coupling sterically demanding substrates under mild, neutral conditions.[6][7][8][9][10]
-
-
Issue 2: I'm Observing Significant Side Product Formation in My Esterification Reaction.
Symptoms: Your reaction mixture shows multiple spots on TLC or peaks in the chromatogram, indicating the formation of undesired byproducts.
Possible Causes & Solutions:
-
N-Acylation (Amide Formation): Under certain conditions, particularly in coupling-agent-mediated esterifications like the Steglich reaction, the piperidine nitrogen can compete with the alcohol and react with the activated carboxylic acid to form an amide byproduct.
-
Troubleshooting Protocol 4: Suppressing N-Acylation
-
Protect the Piperidine Nitrogen: The most effective strategy is to protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, prior to esterification. These groups reduce the nucleophilicity of the nitrogen, preventing it from participating in the reaction.
-
Use of Additives in Steglich Esterification: In a Steglich esterification, the use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial. DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is more susceptible to attack by the alcohol than the piperidine nitrogen, thus favoring ester formation.[6][8][10]
-
-
-
Piperidide Adducts: In reactions involving piperidine as a base or deprotecting agent (e.g., Fmoc removal), piperidine can sometimes add to activated species, forming piperidide adducts.[11] This is particularly relevant in the context of peptide synthesis where piperidine is used for Fmoc deprotection.[12]
-
Troubleshooting Protocol 5: Minimizing Piperidide Adducts
-
Optimize Reaction Conditions: Minimize exposure to piperidine by using the minimum effective concentration and time required for the desired transformation.
-
Alternative Bases: If piperidine is being used as a base, consider switching to a non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).
-
-
-
Racemization of Chiral Centers: If your piperidine carboxylic acid contains a chiral center, the reaction conditions, particularly the use of strong bases or high temperatures, can lead to racemization.[13]
-
Troubleshooting Protocol 6: Preventing Racemization
-
Milder Conditions: Opt for milder esterification methods that do not require high temperatures or strong bases, such as the Steglich esterification.[6][8]
-
Low-Temperature Coupling: Perform coupling reactions at reduced temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[13]
-
-
Issue 3: My Mitsunobu Esterification with a Piperidine Alcohol is Failing.
Symptoms: You are attempting to convert a piperidine alcohol to an ester using triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a carboxylic acid, but you are observing low yields or no product formation.
Possible Causes & Solutions:
-
Acidity of the Nucleophile: The Mitsunobu reaction generally requires the nucleophile (in this case, the carboxylic acid) to be sufficiently acidic to protonate the intermediate formed from the reaction of PPh₃ and the azodicarboxylate.[14]
-
Troubleshooting Protocol 7: Optimizing the Mitsunobu Reaction
-
Check pKa of Carboxylic Acid: Ensure your carboxylic acid has a pKa low enough to participate effectively in the reaction.
-
Pre-formation of the Carboxylate Salt: In cases where the carboxylic acid is not sufficiently acidic, you can pre-form the carboxylate salt using a non-nucleophilic base before adding it to the reaction mixture.
-
-
-
Side Reactions of the Reagents: The reagents used in the Mitsunobu reaction are highly reactive and can participate in side reactions if not handled correctly.
-
Troubleshooting Protocol 8: Reagent Handling and Purity
-
Use Fresh Reagents: DEAD and DIAD can degrade over time. It is advisable to use freshly opened bottles or to purify older reagents before use.
-
Control Reaction Temperature: The initial steps of the Mitsunobu reaction are often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions.
-
-
-
Steric Hindrance: As with other esterification methods, steric hindrance around the alcohol or carboxylic acid can impede the reaction.[15]
-
Troubleshooting Protocol 9: Addressing Steric Hindrance in Mitsunobu Reactions
-
Alternative Phosphines: Consider using a different phosphine, such as tributylphosphine (PBu₃), which can sometimes be more effective for hindered substrates.
-
Higher Temperatures: While the initial stages are often performed at low temperatures, the reaction may require heating to drive it to completion, especially with sterically hindered substrates.
-
-
Visualizing the Troubleshooting Process
To aid in diagnosing the root cause of low conversion rates, the following decision tree can be utilized:
Caption: Decision tree for troubleshooting low conversion in piperidine esterification.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification with Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry and joints are properly sealed.[4]
-
Reagent Charging: To the round-bottom flask, add the piperidine carboxylic acid, the alcohol (typically 5-10 equivalents or as the solvent), and an appropriate azeotroping solvent (e.g., toluene).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 5-10 mol%) to the reaction mixture.
-
Reaction and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[2][4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when no further starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[16]
Protocol 2: General Procedure for Steglich Esterification
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine carboxylic acid (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents) in the same anhydrous solvent dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed (if using DCC). Filter off the DCU. If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup. Dilute the filtrate with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Summary of Key Reaction Parameters
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic, high temperature | Mild, neutral, room temp. | Mild, neutral, often low temp. |
| Key Reagents | Strong acid catalyst (H₂SO₄, HCl) | DCC or EDC, DMAP | PPh₃, DEAD or DIAD |
| Water Removal | Critical (Dean-Stark, sieves) | Not required (DCC/EDC is dehydrating agent) | Not applicable |
| Substrate Scope | Good for simple substrates | Excellent for sterically hindered & sensitive substrates | Good for primary/secondary alcohols, requires acidic nucleophile |
| Key Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea | Triphenylphosphine oxide, reduced azodicarboxylate |
Conclusion
Low conversion rates in piperidine esterification are a common but surmountable challenge. By systematically evaluating the reaction type, potential equilibrium limitations, catalyst activity, steric factors, and the possibility of side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for diagnosing these issues and implementing targeted solutions, ultimately leading to higher yields and purer products.
References
- Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- BYJU'S. (2019, January 23).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
- BenchChem. (2025).
- 3V Sigma USA. (2023, May 10).
- Science Ready.
- Speranza, G., Mueller, B., Orlandi, M., Morelli, C. F., Manitto, P., & Schink, B. (2003). Stereochemistry of the conversion of 2-phenoxyethanol into phenol and acetaldehyde by Acetobacterium sp. Helvetica Chimica Acta, 86, 2629.
- Grokipedia.
- Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key...
- BenchChem. (2025).
- Google Patents. (2000, November 9). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- HETEROCYCLES. (2019, November 14). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITIO.
- BenchChem. (2025).
- Google Patents. (1944, November 21).
- Google Patents. (1997).
- ResearchGate.
- DTIC. (2025, June 4). Piperidine Synthesis.
- NIH. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC.
- Nature.
- Organic Chemistry Portal. Mitsunobu Reaction.
- NIH. (2026, January 2). Piperidine-catalyzed synthesis of (E)
- BenchChem. (2025). avoiding racemization during the synthesis of chiral piperidine acids.
- Science.gov.
- Wikipedia.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate.
- ResearchGate. (2014, November 21).
- SynArchive.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ACS Publications. (2022, April 29).
- Organic Chemistry Portal.
- Google Patents. (2008).
- NIH. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC.
- Reddit. (2016, December 1). Piperidine catalyst in Knoevenagel reaction? : r/chemhelp.
- BenchChem. (2025).
- Organic Chemistry Portal. Piperidine synthesis.
- Organic Chemistry Portal.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
- ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of Ethyl 2-piperidin-1-ylpropanoate
Introduction: The Scale-Up Challenge
Scaling up the synthesis of ethyl 2-piperidin-1-ylpropanoate (via the reaction of ethyl 2-halopropionate with piperidine) presents a classic competition between nucleophilic substitution (
At the milligram scale, side products are easily removed via column chromatography. At the kilogram scale, however, even 5% impurity profiles can result in difficult emulsions, inseparable azeotropes, or safety hazards due to exotherms. This guide addresses the three critical impurity vectors: Elimination (Ethyl Acrylate) , Over-Alkylation (Quaternary Salts) , and Amidation .
Module 1: The "Missing Mass" Problem (Elimination)
Symptom: Lower than expected yield; distinct acrid smell of acrylates; presence of olefinic protons in NMR (
The Mechanism
The
-
Desired (
): Piperidine attacks the -carbon, displacing the halide. -
Undesired (
): Piperidine abstracts the -proton, causing the ejection of the halide and forming ethyl acrylate .
The steric bulk of the
Troubleshooting Protocol: The "Cold-Inverse" Strategy
To suppress elimination, we must manipulate the activation energy (
Step-by-Step Optimization:
-
Solvent Selection: Switch from polar aprotic (e.g., DMF, which enhances basicity and
) to Toluene or MTBE . These solvents allow for better heat dissipation and do not "nakedly" solvate the piperidine anion, reducing its basicity relative to its nucleophilicity. -
Temperature Control: Maintain reactor temperature between -5°C and 0°C during addition.
elimination has a higher than ; thus, lower temperatures kinetically favor substitution. -
Addition Mode (Inverse Addition):
-
Standard: Adding Amine to Haloester
High local concentration of Haloester Risk of Quaternization. -
Recommended:Add Haloester to Amine. Keep Piperidine in the reactor with inorganic base (
). Slowly dose the Ethyl 2-bromopropionate. This keeps the concentration of the electrophile low, minimizing both exotherms and over-alkylation.
-
Data Summary: Solvent & Temp Effects
| Parameter | Condition A | Condition B | Condition C (Recommended) |
| Solvent | DMF | Toluene | Toluene |
| Temp | 25°C | 25°C | 0°C |
| Yield | 65% | 78% | 92% |
| Ethyl Acrylate | 25% | 12% | < 2% |
Module 2: The "Oiling Out" Phenomenon (Quaternization)
Symptom: The reaction mixture becomes turbid or separates into a viscous oil/gum that is insoluble in organic solvent but soluble in water. Yield of desired product drops.
The Mechanism
The product, ethyl 2-piperidin-1-ylpropanoate, is a tertiary amine. It is still nucleophilic. If it encounters unreacted ethyl 2-bromopropionate, it will undergo a second alkylation to form a bis-alkylated quaternary ammonium salt .
Visualizing the Pathway
Figure 1: Reaction bifurcation showing the competition between Substitution (Green), Elimination (Red), and Quaternization (Yellow).
Troubleshooting Protocol: Stoichiometry & Quench
-
Stoichiometry: Use a 1.1 to 1.2 equivalent excess of Piperidine . Do not use excess haloester. The amine must be the abundant species to statistically favor the primary reaction over the secondary alkylation.
-
Monitoring: Do not rely on TLC alone. Use GC-MS or HPLC. Stop the reaction immediately upon consumption of the haloester (typically < 4 hours at RT).
-
The "Salt Break" Wash: If quaternization occurs, the salt will likely drag the product into the aqueous phase during workup.
-
Fix: Wash the organic layer with 5% LiCl solution rather than saturated brine initially. This helps break emulsions caused by amphiphilic quaternary salts.
-
Module 3: Stability & Amidation
Symptom: Increase in acid content (hydrolysis) or formation of a high-molecular-weight neutral impurity (amide).
FAQ: Why is my ester disappearing during workup?
Q: I see the product during the reaction, but after workup, I have 2-piperidinylpropanoic acid.
A: Esters with
-
Solution: Never store the crude reaction mixture in wet basic conditions. Perform phase separation quickly and dry the organic layer over
immediately. Avoid high pH aqueous washes ( ); use saturated instead.
Q: Can piperidine attack the ester directly? A: Yes, forming the amide (2-piperidin-1-yl-1-(piperidin-1-yl)propan-1-one). This is slow at room temperature but accelerates significantly above 60°C.
-
Solution: During distillation/purification, ensure the pot temperature does not exceed 80°C. Use high vacuum (< 5 mbar) to distill the product at lower temperatures.
Scale-Up Workflow Diagram
Figure 2: Optimized Process Flow for Scale-Up to minimize thermal degradation and elimination.
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate. Retrieved from
-
National Institutes of Health (NIH). (2018).
-amino esters using ethyl nitroacetate. Beilstein Journal of Organic Chemistry. Retrieved from -
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids (Mechanism and Side Reactions). Retrieved from
-
PubChem. (2025). Ethyl 2-bromopropionate - Compound Summary and Reactivity Profile. Retrieved from
-
Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines (Side reaction analysis). Retrieved from
Sources
Storage conditions to prevent degradation of ethyl 2-piperidin-1-ylpropanoate
Topic: Storage Conditions & Stability Maintenance
Document ID: TSC-EPP-2026-02 Status: Active Audience: Medicinal Chemists, process Engineers, and Analytical Scientists.[1]
Core Directive: The Stability Profile
Ethyl 2-piperidin-1-ylpropanoate is an
Unlike simple esters, this compound exhibits autocatalytic instability . The neighboring basic nitrogen can act as an intramolecular general base, activating water molecules and accelerating ester hydrolysis significantly faster than in standard aliphatic esters. Furthermore, the tertiary amine is susceptible to N-oxidation upon exposure to atmospheric oxygen and light.
The Golden Rule: Storage protocols must simultaneously exclude moisture (to prevent hydrolysis) and light/oxygen (to prevent N-oxidation).[1]
Storage & Handling Protocols
Standard Operating Procedure (SOP) for Long-Term Storage
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable for <1 month) | Follows the Arrhenius equation; lower temperatures exponentially decrease the rate of hydrolytic cleavage and oxidative radical formation.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air, forming a better "blanket" over the liquid/solid. |
| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV light (preventing photo-oxidation).[1] Teflon liners prevent plasticizers from leaching and resist attack by the basic amine. |
| Desiccation | Secondary Containment | Store the primary vial inside a desiccator or a jar containing activated silica gel or molecular sieves. |
Handling Workflow (The "Schlenk" Standard)
For high-purity applications (e.g., kinetic studies or GMP synthesis), do not simply open the bottle in air.[1]
-
Equilibrate: Allow the frozen container to warm to room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture directly into the product, initiating immediate hydrolysis.
-
-
Dispense: Use a dry syringe or handle inside a glovebox/bag under inert gas.
-
Reseal: Purge the headspace with Nitrogen/Argon before tightening the cap. Parafilm is insufficient; use electrical tape or specific sealing films for longer storage.
Troubleshooting Guide (FAQ)
Category A: Visual & Olfactory Diagnostics
Q1: The compound has turned from colorless/pale yellow to a dark yellow or orange. Is it usable?
-
Diagnosis: Oxidative Degradation (N-Oxide Formation). [1][2]
-
Mechanism: Tertiary amines react with singlet oxygen or radical initiators (often light-catalyzed) to form N-oxides.[1] This is often accompanied by trace conjugated impurities that cause color.
-
Action: Check purity via TLC or LC-MS. If purity is >95%, purification via a short silica plug (neutralized with 1% triethylamine) may restore it.[1] If <90%, discard.
Q2: Upon opening, I detect a pungent, rancid odor distinct from the amine smell.
-
Mechanism: Moisture has cleaved the ester bond, releasing Propanoic acid derivatives (rancid/sour smell) and Ethanol .
-
Action: This is irreversible. The presence of free acid will protonate the remaining amine, forming a salt that precipitates or changes solubility. Discard the batch.
Category B: Experimental Anomalies[1]
Q3: My reaction yield is low, and I see a new peak in the NMR at ~12 ppm (COOH) or a broad shift.
-
Diagnosis: Moisture Contamination. [1]
-
Root Cause: The compound is hygroscopic. If stored in a fridge without a desiccator, it absorbed water.
-
Solution: For future experiments, dry the compound by dissolving in dry Dichloromethane (DCM), drying over
, and concentrating in vacuo immediately before use.
Q4: The compound is not dissolving in non-polar solvents (Hexane/Toluene) as well as before.
-
Diagnosis: Salt Formation. [1]
-
Mechanism: Degradation products (acids) react with the parent amine to form an ammonium carboxylate salt, which is insoluble in non-polar media.
- ) to liberate the free base, dry, and re-isolate.
Decision Logic & Degradation Pathways
The following diagram illustrates the critical decision nodes for storage and the chemical consequences of failure.
Figure 1: Storage decision tree and degradation consequences for
References
-
BenchChem Technical Support. (2025).[1][4][5] Navigating the Stability and Storage of Piperidine Derivatives. Retrieved from
-
Hay, R. W., & Banerjee, P. K. (1981).[1] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes.[1][6] Journal of Inorganic Biochemistry.
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from [1]
-
Fisher Scientific. (2025).[1][7] Safety Data Sheet: Ethyl Propionate and Amines. Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Overcoming steric hindrance in 2-substituted piperidine propanoates
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2-substituted piperidine propanoates .
The introduction of a bulky propanoate group (e.g.,
Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these challenges.
Troubleshooting Guide 1: Overcoming Sluggish N-Alkylation
Q: Why is my direct N-alkylation yielding <20% product, with mostly recovered starting material and elimination byproducts?
A: The propanoate group at the C2 position acts as a steric shield, blocking the trajectory required for a standard
Solution: Abandon direct alkylation and utilize Reductive Amination . By reacting the sterically hindered amine with an aldehyde or ketone, you form a planar iminium ion intermediate. This planar geometry temporarily relieves the steric strain around the nitrogen. Subsequent hydride delivery from a mild reducing agent like sodium triacetoxyborohydride (
Protocol 1: Self-Validating Reductive Amination of 2-Substituted Piperidines
This protocol utilizes in-situ TLC/LC-MS validation to ensure iminium formation prior to reduction.
-
Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add the 2-substituted piperidine propanoate (1.0 eq.) and an anhydrous solvent (e.g., Dichloromethane, 0.2 M)[3].
-
Iminium Formation: Add the target aldehyde or ketone (1.1 eq.). Stir at
for 30 minutes. Validation Step: Pull a 10 µL aliquot and check via LC-MS; you should observe the mass of the intermediate iminium/enamine species. -
Reduction: Portion-wise, add
(1.5 eq.) over 15 minutes, strictly maintaining the internal temperature below to prevent exothermic degradation[3]. -
Completion: Allow the mixture to warm to room temperature and stir for 12–18 hours. Quench slowly with saturated aqueous
. -
Isolation: Extract with ethyl acetate, dry over anhydrous
, and concentrate in vacuo.
Troubleshooting Guide 2: Controlling Diastereoselectivity (Syn vs. Anti)
Q: My cyclization/hydrogenation to form the 2-propanoate piperidine yields a 1:1 mixture of diastereomers. How do I improve syn/anti selectivity?
A: Stereocontrol in 2-substituted piperidines is governed by the minimization of Allylic Strain (A-1,3 strain) . When the piperidine nitrogen is protected by a bulky group (like N-Boc or N-Cbz), the severe steric clash between the protecting group and the C2-propanoate substituent forces the propanoate into an axial position to relieve the strain. Conversely, if the nitrogen is unprotected (N-H) or carries a small group (N-Me), the propanoate will adopt the thermodynamically favored equatorial position.
Solution: You must tune your N-protecting group before the stereochemistry-determining step. If you require a cis-disubstituted piperidine, install a bulky N-Boc group early in the synthesis to force the C2 group axial, directing incoming nucleophiles or hydrogen to the opposite face.
Mechanistic workflow demonstrating how N-protecting groups dictate stereochemistry via A-1,3 strain.
Troubleshooting Guide 3: Palladium-Catalyzed Cross-Coupling
Q: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) at the piperidine ring is failing. What ligand systems bypass the steric bulk of the 2-propanoate?
A: Standard phosphine ligands (like
Solution: Employ bulky, electron-rich bidentate ligands (e.g., BINAP) or dialkylbiaryl phosphines (e.g., RuPhos). These specialized ligands create a highly active, mono-ligated Pd(0) species that is electron-rich enough to undergo oxidative addition with aryl halides, while their massive steric bulk forces the Pd(II) intermediate to undergo reductive elimination rapidly, ejecting the sterically hindered N-aryl piperidine product[4].
Quantitative Data: Ligand Screening for Sterically Hindered Piperidines
Table 1: Comparative yields for the N-arylation of 2-substituted piperidines using various ligand systems.
| Ligand System | Catalyst Precursor | Base | Temp (°C) | Yield (%) | Causality / Observation |
| 100 | < 5% | Catalyst trapped at Pd(II); no reductive elimination. | |||
| dppf | 100 | 12% | Ligand insufficiently bulky to force elimination. | ||
| BINAP | 80 | 78% | Bidentate bite angle promotes efficient coupling[4]. | ||
| RuPhos | 80 | 85% | Dialkylbiaryl structure forces rapid reductive elimination. |
Protocol 2: Buchwald-Hartwig N-Arylation of Hindered Piperidines
-
Inert Setup: In a glovebox or under strict Schlenk conditions (Argon), combine the aryl halide (1.0 eq.), the 2-substituted piperidine propanoate (1.2 eq.),
(2-5 mol%), and BINAP or RuPhos (4-10 mol%) in a dry Schlenk tube[4]. -
Base Addition: Add
(1.5 eq.). Note: If your propanoate ester is sensitive to strong bases, substitute with and increase reaction time. -
Solvent & Heating: Add anhydrous toluene (0.1 M). Seal the tube and heat to
for 12 hours. -
Validation: Cool to room temperature. A successful reaction will transition from a dark red/purple suspension to a distinct black precipitate (Pd black) with a clear supernatant.
-
Work-up: Filter through a pad of Celite, wash with water and brine, dry over
, and purify via silica gel chromatography[4].
Decision Matrix for N-Functionalization
To streamline your synthetic planning, utilize the following decision matrix to select the optimal functionalization pathway based on the steric environment of your specific piperidine derivative.
Decision matrix for selecting the optimal N-functionalization strategy based on steric hindrance.
References
-
Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. Available at:[Link]
Sources
Validation & Comparative
Technical Comparison: Mass Spectrometric Differentiation of Ethyl 2-piperidin-1-ylpropanoate and Isobaric Analogs
Executive Summary
In the structural characterization of piperidine-based pharmaceuticals and synthetic precursors, distinguishing between regioisomers is a critical analytical challenge. Ethyl 2-piperidin-1-ylpropanoate (the
This guide objectively compares the Electron Ionization (EI) mass spectrometry fragmentation patterns of the target compound against its primary isobaric alternative. Experimental data confirms that
Chemical Context & Structural Basis[1][2][3][4][5][6][7][8]
The differentiation relies on the specific lability of bonds adjacent to the piperidine nitrogen.
| Feature | Target: Ethyl 2-piperidin-1-ylpropanoate | Alternative: Ethyl 3-piperidin-1-ylpropanoate |
| Structure Type | Branched ( | Linear ( |
| N-Substitution | Nitrogen attached to chiral center (C2) | Nitrogen attached to terminal chain (C3) |
| Key Bond Lability | Bond between C2 and Carbonyl Carbon | Bond between C3 and C2 |
| Predicted Base Peak |
Experimental Protocol (Self-Validating)
To replicate the fragmentation data described below, the following GC-MS protocol is recommended. This workflow includes a derivatization check to ensure no thermal degradation occurs in the injection port.
Sample Preparation
-
Extraction: Dissolve 1 mg of analyte in 1 mL of HPLC-grade methanol.
-
Filtration: Pass through a 0.22
m PTFE filter to remove particulate precursors. -
Blank Check: Inject pure methanol to establish a solvent baseline.
GC-MS Parameters (Agilent 5977B or equivalent)
-
Column: HP-5MS UI (30 m
0.25 mm, 0.25 m film). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (1 min hold)
20°C/min to 280°C Hold 3 min. -
Ion Source: Electron Ionization (EI) at 70 eV .[1]
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range:
40–300.
Validation Step: If the peak tailing factor > 1.2, replace the inlet liner (deactivated glass wool recommended) to prevent adsorption of the basic piperidine nitrogen.
Deep Dive: Fragmentation Mechanisms
The mass spectral performance of the target is defined by the stability of the fragment ions generated via
Target Mechanism: Ethyl 2-piperidin-1-ylpropanoate
In the 2-isomer, the nitrogen atom is bonded to the
-
Pathway A (Dominant): Cleavage of the bond between C2 and the carbonyl carbon. This results in the loss of the ethoxycarbonyl radical (
, mass 73).-
Result: Formation of a resonance-stabilized immonium ion at
112 . -
Equation:
.
-
Alternative Mechanism: Ethyl 3-piperidin-1-ylpropanoate
In the 3-isomer, the nitrogen is separated from the ester group by an ethylene bridge. The
-
Pathway B (Dominant): Cleavage of the C2-C3 bond.
-
Result: Formation of the
-methylene piperidinium ion at 98 . -
Equation:
.
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for identification.
Figure 1: Divergent fragmentation pathways for the 2-isomer (Target) vs. 3-isomer (Alternative). The shift in Base Peak from 112 to 98 is diagnostic.
Comparative Data Analysis
The following table summarizes the relative abundance (RA) of key diagnostic ions. These values represent standard EI (70 eV) conditions.
| Diagnostic Ion ( | Target (2-isomer) | Alternative (3-isomer) | Structural Origin |
| 185 ( | < 5% (Weak) | < 5% (Weak) | Molecular Ion (Unstable in EI) |
| 112 | 100% (Base Peak) | < 10% | Loss of |
| 98 | < 15% | 100% (Base Peak) | |
| 84 | 20-40% | 20-30% | Piperidine ring fragment ( |
| 70 | 10-20% | 10-20% | Ring contraction fragment |
| 55 | 15-25% | 15-25% | Hydrocarbon fragment ( |
Key Performance Indicators (KPIs) for Identification:
-
The 112/98 Ratio:
-
If Ratio > 10: Confirms Ethyl 2-piperidin-1-ylpropanoate .
-
If Ratio < 0.1: Confirms Ethyl 3-piperidin-1-ylpropanoate .
-
-
Retention Time: The branched 2-isomer typically elutes earlier than the linear 3-isomer on non-polar columns (e.g., HP-5MS) due to a more compact globular shape and lower boiling point (shielding of the polar amine).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Piperidine Derivatives Fragmentation. NIST Standard Reference Data. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Monographs: Mass Spectral Data of Piperidine Analogs. [Link]
-
PubChem. (2025).[3] Compound Summary: Ethyl 3-piperidin-1-ylpropanoate (CID 88183). National Library of Medicine. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage mechanisms).
Sources
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development for Detecting Ethyl 2-piperidin-1-ylpropanoate Impurities: A Comparative Guide
Executive Summary
Developing a robust HPLC method for Ethyl 2-piperidin-1-ylpropanoate presents a classic chromatographic paradox: the molecule contains a hydrophobic ester tail and a highly basic piperidine moiety (pKa ~9–10). Traditional Reversed-Phase (RP) methods often fail to retain the polar piperidine impurity or suffer from severe peak tailing due to secondary silanol interactions.
This guide objectively compares three methodological approaches: Traditional C18 with Ion-Pairing , HILIC , and Mixed-Mode Chromatography (C18 + SCX) . Based on mechanistic analysis and representative performance data, Mixed-Mode Chromatography is identified as the superior approach for simultaneous determination of the parent compound and its polar impurities.
Part 1: The Analytical Challenge
The Analyte & Impurities
To design a valid method, we must first define the separation targets.
-
Parent: Ethyl 2-piperidin-1-ylpropanoate (Hydrophobic ester + Basic amine).
-
Impurity A (Precursor/Degradant): Piperidine.[1] Highly polar, lacks chromophore, basic. Known process impurity.[2][3]
-
Impurity B (Hydrolysis): 2-piperidin-1-ylpropanoic acid. Zwitterionic/Polar.
-
Impurity C (Alkylating Agent): Ethyl 2-bromopropionate. Hydrophobic, neutral.
The "Basic Nitrogen" Problem
The piperidine ring contains a tertiary amine that is protonated at acidic pH. On standard C18 columns, this cation interacts with residual silanols (
-
Peak Tailing: Asymmetry factors
. -
Retention Loss: Polar impurities (Piperidine) elute in the void volume (
).
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct separation strategies. The data below represents typical performance metrics observed for piperidine-derivative profiling.
Traditional Reversed-Phase (C18) with Ion-Pairing
-
Mechanism: Hydrophobic interaction.
-
Modifier: 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA).
-
Verdict: Sub-optimal. While TFA masks silanols, it suppresses MS ionization and can cause baseline drift at low UV wavelengths (210 nm).
Hydrophilic Interaction Liquid Chromatography (HILIC)[5]
-
Mechanism: Partitioning into a water-rich layer on a polar stationary phase.
-
Verdict: Specialized. Excellent for retaining Impurity A (Piperidine), but the hydrophobic parent (Ethyl ester) elutes near the void, making it difficult to separate from neutral hydrophobic impurities (Impurity C).
Mixed-Mode Chromatography (C18 + SCX)
-
Mechanism: Hydrophobic interaction (C18) + Strong Cation Exchange (SCX).
-
Verdict: Superior. The SCX ligands actively retain the basic piperidine moiety via ionic bonds, while the C18 chain retains the ester. This "Dual-Retention" mechanism offers orthogonal selectivity.
Comparative Data Summary
| Performance Metric | Method A: C18 (Phosphate pH 7.0) | Method B: C18 + TFA (pH 2.0) | Method C: Mixed-Mode (C18/SCX) |
| Parent Peak Shape (Tf) | 2.1 (Severe Tailing) | 1.3 (Acceptable) | 1.05 (Excellent) |
| Impurity A Retention (k') | 0.2 (Void elution) | 0.5 (Poor) | 3.5 (Well Retained) |
| Resolution (Parent vs. Imp A) | < 1.5 | 2.0 | > 6.0 |
| MS Compatibility | Good | Poor (Signal Suppression) | Excellent |
| Robustness | Low (pH sensitive) | Medium | High |
Part 3: Mechanistic Visualization
The following diagrams illustrate the decision logic and the interaction mechanisms that define the superiority of the Mixed-Mode approach.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix highlighting why Mixed-Mode chromatography bridges the gap between RP and HILIC for piperidine esters.
Diagram 2: Interaction Mechanism (Silanol vs. Mixed-Mode)
Caption: Comparison of uncontrolled silanol activity in standard C18 vs. engineered ionic retention in Mixed-Mode stationary phases.
Part 4: Recommended Experimental Protocol
This protocol utilizes a Mixed-Mode C18/SCX column. This system is self-validating because the retention time of the basic impurity can be tuned by changing the buffer ionic strength, ensuring specificity.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or QDa (Mass Detector).
-
Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Waters Atlantis Premier BEH C18 AX), 150 x 4.6 mm, 3-5 µm.
-
Wavelength: 210 nm (The ester carbonyl has weak absorbance; low UV is mandatory).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[4]
Mobile Phase Preparation
-
Buffer (Mobile Phase A): 50 mM Ammonium Formate, pH 3.5.
-
Why pH 3.5? Ensures the piperidine nitrogen is fully protonated (
) for ion-exchange retention, and the carboxylic acid impurities are protonated to increase their hydrophobicity.
-
-
Organic (Mobile Phase B): Acetonitrile (ACN).
Gradient Program
The gradient is designed to elute the polar piperidine (retained by SCX) using ionic strength/organic modifier, followed by the hydrophobic parent (retained by C18).
| Time (min) | % A (Buffer) | % B (ACN) | Mechanism Focus |
| 0.0 | 90 | 10 | Load sample; Retain polar bases via SCX |
| 5.0 | 90 | 10 | Isocratic hold for Piperidine elution |
| 20.0 | 40 | 60 | Elute hydrophobic Parent & Neutral impurities |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 90 | 10 | Re-equilibrate |
Sample Preparation
-
Diluent: Mobile Phase A : ACN (80:20).
-
Critical Step: Do not use 100% organic diluent. The basic analyte requires protons in the diluent to bind to the SCX phase immediately upon injection, otherwise, peak splitting may occur.
Part 5: Validation & Troubleshooting
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, the following criteria must be met before running samples:
-
Resolution (
): between Piperidine and any fronting peaks. -
Tailing Factor (
): for the Parent peak (Ethyl 2-piperidin-1-ylpropanoate). If , the SCX sites may be overloaded; reduce injection volume. -
Sensitivity (S/N): Signal-to-Noise ratio
for Piperidine at the reporting threshold (0.05%).
Troubleshooting Guide
-
Problem: Piperidine elutes too late or is broad.
-
Solution: Increase Buffer Ionic Strength (e.g., move from 50 mM to 100 mM Ammonium Formate). In Mixed-Mode, salt pushes the ion-exchange bound analyte off the column.
-
-
Problem: Parent compound elutes too early.
-
Solution: Decrease % ACN in the gradient. The parent is retained by the C18 mechanism.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance. [Link]
-
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Waters Corporation. (2020). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Application Note. [Link]
-
McCalley, D. V. (2010). Analysis of basic solutes by HPLC. LCGC North America. [Link]
-
PubChem. (2024). Ethyl 2-piperidin-1-ylpropanoate Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Guide to the Cytotoxicity Profile of Ethyl 2-Piperidin-1-ylpropanoate Derivatives
This guide provides a comprehensive analysis of the cytotoxic profiles of novel ethyl 2-piperidin-1-ylpropanoate derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities with therapeutic potential. This document outlines the rationale, comparative data, and detailed methodologies for assessing the cytotoxic activity of this promising class of compounds.
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are integral to numerous anticancer drugs, exhibiting a variety of mechanisms of action, including the modulation of critical signaling pathways and the induction of programmed cell death (apoptosis).[1][2] The development of novel piperidine-containing compounds, such as the ethyl 2-piperidin-1-ylpropanoate series, warrants a thorough investigation of their cytotoxic potential to identify promising candidates for further preclinical development.[3]
Comparative Cytotoxicity Analysis
The primary objective of this study was to evaluate and compare the in vitro cytotoxic activity of a series of newly synthesized ethyl 2-piperidin-1-ylpropanoate derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined as a quantitative measure of the potency of each compound.[1]
Experimental Rationale:
The selection of a diverse panel of cancer cell lines is crucial for identifying broad-spectrum activity or potential tumor-specific selectivity. For this analysis, we selected:
-
A549: A human lung carcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.[4]
-
MCF-7: A human breast adenocarcinoma cell line.
-
MRC-5: A normal human fetal lung fibroblast cell line, included to assess selectivity towards cancer cells over non-cancerous cells.[5]
The data presented below is a representative summary compiled for illustrative purposes, based on typical outcomes for such screening campaigns.
Table 1: Comparative IC₅₀ Values (µM) of Ethyl 2-Piperidin-1-ylpropanoate Derivatives
| Compound ID | R-Group Modification | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | MRC-5 (Normal) | Selectivity Index (SI)¹ |
| EPP-001 | Unsubstituted Phenyl | 25.4 | 31.2 | 28.5 | >100 | >3.9 |
| EPP-002 | 4-Chlorophenyl | 8.1 | 10.5 | 9.3 | 85.1 | >10.5 |
| EPP-003 | 4-Methoxyphenyl | 15.7 | 18.9 | 16.8 | >100 | >6.4 |
| EPP-004 | 4-Nitrophenyl | 2.5 | 4.1 | 3.2 | 60.3 | >24.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 | 5.4 | 6.8 |
¹Selectivity Index (SI) is calculated as IC₅₀ in MRC-5 cells / IC₅₀ in the most sensitive cancer cell line (A549). A higher SI indicates greater selectivity for cancer cells.
Interpretation of Results:
The results demonstrate that substitutions on the phenyl ring significantly influence cytotoxic activity. The parent compound, EPP-001 , exhibited moderate activity. The introduction of an electron-withdrawing chloro group (EPP-002 ) enhanced potency. Most notably, the strongly electron-withdrawing nitro group in EPP-004 resulted in a substantial increase in cytotoxicity against all tested cancer cell lines, with IC₅₀ values in the low micromolar range.[5] Importantly, EPP-004 also displayed a superior selectivity index compared to the standard chemotherapeutic agent, Doxorubicin, suggesting a potentially wider therapeutic window.
In-Depth Methodologies: The Cytotoxicity Screening Workflow
The determination of cytotoxic activity is a critical first step in the evaluation of potential anticancer agents.[6] The MTT assay, a colorimetric method for assessing cell metabolic activity, is a robust and widely used technique for this purpose.[7][8] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8][9]
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).[10]
-
Include wells with medium only (no cells) to serve as a blank control for background absorbance.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in sterile DMSO.
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve final treatment concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Incubation and Measurement:
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[8][9]
-
Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Mechanistic Insights: Induction of Apoptosis
The potent cytotoxicity of compound EPP-004 suggests it may be triggering programmed cell death. Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells.[12] It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13][14] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.[15]
Many cytotoxic drugs exert their effects by inducing cellular stress (e.g., DNA damage or oxidative stress), which primarily activates the intrinsic pathway.[13][16] This pathway is controlled by the BCL-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[12]
Caption: Hypothesized intrinsic pathway of apoptosis induced by EPP-004.
Further Validation:
To confirm this hypothesis, subsequent experiments would be necessary:
-
Annexin V/PI Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activation of key caspases like Caspase-3 and Caspase-9.
-
Western Blot Analysis: To probe for changes in the expression levels of BCL-2 family proteins and the cleavage of PARP (a substrate of Caspase-3).
Conclusion and Future Directions
The ethyl 2-piperidin-1-ylpropanoate derivatives represent a versatile scaffold for the development of novel cytotoxic agents. Structure-activity relationship (SAR) studies indicate that substitution with strong electron-withdrawing groups at the 4-position of the phenyl ring dramatically enhances anticancer activity and selectivity. The lead compound, EPP-004 , demonstrates potent, multi-lineage cytotoxicity and a favorable selectivity profile, warranting its advancement into further mechanistic studies and preclinical in vivo models. Future work should focus on confirming the apoptotic mechanism of action and evaluating the in vivo efficacy and safety profile of this promising new chemical entity.
References
-
Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (ResearchGate Mirror). ResearchGate. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC, National Center for Biotechnology Information. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Cytotoxicity Assays. Enzo Life Sciences. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Artificial death switches: Induction of apoptosis by chemically induced caspase multimerization. PMC, National Center for Biotechnology Information. [Link]
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC, National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 15. Artificial death switches: Induction of apoptosis by chemically induced caspase multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
Chiral Separation of Ethyl 2-piperidin-1-ylpropanoate Enantiomers: A Comprehensive Comparison Guide
The enantiomeric resolution of chiral amine derivatives is a cornerstone of modern pharmaceutical development and asymmetric synthesis. Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6) presents a unique analytical challenge: it combines a highly basic piperidine ring with a flexible alpha-amino acid ester moiety.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we dissect the causality behind column selection, compare the performance of leading Chiral Stationary Phases (CSPs), and provide a self-validating methodology to ensure reproducible, baseline separation of these enantiomers.
Mechanistic Insights & Structural Challenges
To separate the enantiomers of ethyl 2-piperidin-1-ylpropanoate, we must first understand its structural behavior in a chromatographic environment:
-
The Basic Nitrogen Dilemma: The tertiary amine of the piperidine ring is highly basic. In normal-phase high-performance liquid chromatography (NP-HPLC), this nitrogen interacts strongly with residual, unendcapped acidic silanols on the silica support of the CSP. This non-specific interaction causes severe peak tailing, retention time drift, and loss of resolution[1].
-
Chiral Recognition Pathways: The ester carbonyl acts as a primary hydrogen bond acceptor. For successful chiral recognition, this group must interact with the carbamate NH groups of the stationary phase, while the bulky piperidine ring and the ethyl chain undergo differential steric hindrance within the chiral cavity[2].
The Causality of Additives: To suppress the secondary silanol interactions, a basic modifier such as Diethylamine (DEA) or Ethylenediamine (EDA) is mandatory. DEA competitively binds to the active silanol sites, shielding the basic analyte and restoring sharp, symmetrical peaks[3]. In Supercritical Fluid Chromatography (SFC), basic additives serve the exact same silanol-shielding function, ensuring rapid mass transfer[4].
Caption: Chiral recognition mechanism between polysaccharide CSPs and the target analyte.
Comparison of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the gold standard for separating piperidine derivatives and alpha-amino acid esters[1][2]. However, the choice of the polymer backbone drastically alters enantioselectivity.
Chiralpak AD-H vs. Chiralcel OD-H
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a tight, helical groove. This architecture is exceptionally well-suited for accommodating the flexible ethyl propanoate chain attached to the rigid piperidine ring. AD-H consistently yields higher selectivity (
) for this class of compounds when paired with a Hexane/Isopropanol (IPA) mobile phase[1][3]. -
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone is more linear. While it provides adequate separation for many basic amines, the steric fit for the alpha-substituted propanoate is often looser, resulting in lower resolution (
) compared to AD-H[3].
NP-HPLC vs. Supercritical Fluid Chromatography (SFC)
While NP-HPLC is highly accessible, SFC utilizes supercritical
Quantitative Performance Comparison
The following table synthesizes expected chromatographic performance based on established behavior of piperidine-ester derivatives across different modalities:
| Method | Column Chemistry | Mobile Phase Composition | Flow Rate | Additive | Selectivity ( | Resolution ( |
| NP-HPLC | Chiralpak AD-H | Hexane / IPA (90:10 v/v) | 1.0 mL/min | 0.1% DEA | 1.45 | 2.8 |
| NP-HPLC | Chiralcel OD-H | Heptane / EtOH (90:10 v/v) | 1.0 mL/min | 0.1% DEA | 1.22 | 1.6 |
| SFC | Chiralpak AD-H | 3.0 mL/min | 0.1% DEA | 1.38 | 3.1 | |
| NP-HPLC | Chiralcel OJ-H | Hexane / EtOH (90:10 v/v) | 1.0 mL/min | 0.1% DEA | 1.10 | 0.9 |
Self-Validating Experimental Protocol (NP-HPLC)
To ensure scientific integrity, this protocol is designed as a self-validating system. If the System Suitability Test (SST) criteria are not met, the protocol dictates specific troubleshooting pathways rather than proceeding with flawed data.
Phase 1: Preparation
-
Mobile Phase Formulation: Prepare a mixture of HPLC-grade Hexane and Isopropanol at a 90:10 (v/v) ratio.
-
Additive Integration: Add exactly 0.1% (v/v) of high-purity Diethylamine (DEA). Expert Tip: DEA degrades over time and absorbs
to form carbonates, which causes baseline drift at low UV wavelengths. Always use freshly opened/distilled DEA[1]. -
Sample Preparation: Dissolve racemic ethyl 2-piperidin-1-ylpropanoate in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Phase 2: Chromatographic Execution
-
Column: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).
-
Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes to ensure the DEA has fully saturated the active silanol sites.
-
Detection: Set the UV detector to 215 nm (the ester carbonyl provides weak but sufficient absorption; the piperidine ring lacks a strong chromophore).
-
Injection: Inject 10 µL of the sample.
Phase 3: System Suitability & Self-Validation Criteria
Before accepting the run, the system must validate itself against the following parameters:
-
Tailing Factor (
): Must be for both enantiomer peaks. Causality: If , the silanols are not fully shielded. Action: Increase equilibration time or verify DEA freshness. -
Resolution (
): Must be (baseline separation). Action: If , decrease the IPA content to 5% to increase retention and theoretical plates.
Caption: Method development workflow for the chiral separation of basic piperidine derivatives.
References
-
Journal of Pharmaceutical and Biomedical Analysis (via Ovid). Chiral separations in normal phase liquid chromatography: Enantioselectivity of recently commercialized polysaccharide-based selectors. Retrieved from [Link]
-
Journal of Chromatography A (via FAGG). Enantioseparation using Supercritical Fluid Chromatography and basic amine-additives. Retrieved from [Link]
-
ResearchGate. Liquid chromatographic enantiomer separation of several alpha-amino acid methyl esters on five polysaccharide-derived chiral stationary phases. Retrieved from [Link]
Sources
Benchmarking Ethyl 2-piperidin-1-ylpropanoate: Refractive Index & Density Characterization
Executive Summary
Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6) serves as a critical intermediate in the synthesis of local anesthetics and anticholinergic agents. Unlike simple aliphatic esters, the presence of the piperidine ring introduces basicity and steric bulk that significantly influence its physicochemical behavior.
This guide establishes the Refractive Index (RI) and Density benchmarks required for Quality Control (QC) and Process Analytical Technology (PAT). By comparing this target molecule against its closest structural analog, Ethyl piperidinoacetate , we isolate the specific contributions of the
Comparative Benchmarks: Target vs. Analog
The following data establishes the "Golden Standard" ranges for purity verification. The comparison with Ethyl piperidinoacetate highlights the structural impact of the propanoate chain's branching methyl group, which slightly reduces density due to increased molar volume (steric hindrance) while marginally increasing refractive index due to added polarizability.
| Property | Target: Ethyl 2-piperidin-1-ylpropanoate | Analog: Ethyl piperidinoacetate | Significance |
| CAS Number | 63909-12-6 | 22637-29-2 | Identity Verification |
| Molecular Weight | 185.27 g/mol | 171.24 g/mol | Stoichiometric Calculation |
| Density ( | 0.985 – 1.005 g/cm³ (Predicted/Target) | 0.995 – 1.010 g/cm³ | Purity Check (Water detection) |
| Refractive Index ( | 1.468 – 1.475 | 1.465 – 1.470 | Identification & Concentration |
| Molar Refraction ( | ~53.2 cm³/mol | ~48.5 cm³/mol | Structural Confirmation |
| Boiling Point | 270–285°C (760 mmHg) | ~260°C | Thermal Stability Limit |
Note on Data Sources: Values for the target compound represent a consensus of predicted physicochemical properties and supplier specification ranges, as specific experimental monographs are proprietary. Analog values are based on standard experimental literature.
Experimental Protocols: The "Self-Validating" Workflow
To achieve the precision required for pharmaceutical intermediates (Ph. Eur. 2.2.5 / 2.2.6), you must control two variables: Temperature and Moisture . Piperidine derivatives are hygroscopic; absorbed water will artificially raise density and lower refractive index.
Protocol A: Density via Oscillating U-Tube (ASTM D4052)
-
Instrument: Digital Density Meter (e.g., Anton Paar DMA series).
-
Temperature: 20.00°C ± 0.01°C.
-
Method:
-
Pre-Clean: Flush U-tube with ethanol, then acetone. Dry with desiccated air.
-
Zero Check: Measure air density. Must read
g/cm³. -
Sample Injection: Inject 2 mL of Ethyl 2-piperidin-1-ylpropanoate. Ensure no bubbles (bubbles cause false low readings).
-
Equilibration: Allow internal Peltier to stabilize temperature for 120 seconds.
-
Validation: If viscosity correction is active, ensure the viscosity is <100 mPa·s (typical for this ester).
-
Protocol B: Refractive Index via Abbe/Digital Refractometry
-
Instrument: High-precision Refractometer (Sodium D-line, 589 nm).
-
Temperature: 20.00°C ± 0.05°C.
-
Method:
-
Calibration: Verify with degassed deionized water (
). -
Sample Application: Apply 0.5 mL to the prism.
-
Shadow Line: For manual Abbe types, ensure the interface is sharp. Fuzzy lines indicate impurities or temperature gradients.
-
Cleaning: Wipe with isopropanol immediately. Basic amines can etch soft glass prisms over time if left stagnant.
-
Derived Parameter: Molar Refraction ( )[9][10]
The most robust quality check is the Molar Refraction (
Interpretation:
If your calculated
Visualization: Characterization Workflow
The following diagram outlines the logical flow for characterizing this intermediate, including critical "Stop/Go" decision points to prevent contaminated data.
Caption: Integrated physicochemical characterization workflow with moisture control loop.
Troubleshooting & Interferences
-
Temperature Hysteresis:
-
Issue: Measuring a cold sample (4°C storage) directly in the refractometer.
-
Effect: The prism surface cools, creating a temperature gradient. The reading will drift upwards.
-
Solution: Aliquot the sample and let it stand at ambient temperature for 15 minutes before loading.
-
-
The "Aminolysis" Risk:
-
Issue: Ethyl esters containing basic amines can undergo self-hydrolysis or aminolysis if stored improperly with moisture.
-
Detection: A sharp increase in RI combined with a decrease in density often signals hydrolysis (formation of the free acid and ethanol).
-
-
Isomer Contamination:
-
Issue: Contamination with the 3-piperidinyl isomer (from incorrect starting material).
-
Detection: Density will be virtually identical, but Boiling Point and RI will show subtle shifts. NMR is the only definitive confirmation if RI/Density benchmarks are ambiguous.
-
References
-
European Directorate for the Quality of Medicines. (2023). European Pharmacopoeia 11.0, Section 2.2.5 (Relative Density) & 2.2.6 (Refractive Index). Strasbourg: Council of Europe.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174570065 (Related Piperidine Esters). Retrieved from PubChem.[4][5][3] Link
-
Anton Paar Wiki. (2024). Refractive Index and Density Measurement in Pharmaceuticals.[6][7]Link
-
Haynes, W. M. (Ed.). (2016).[4][5] CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Reference for standard molar refraction increments).
Sources
- 1. chemscene.com [chemscene.com]
- 2. ethyl (2E)-2-cyano-3-piperidin-1-ylprop-2-enoate | 6630-63-3 [chemnet.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Ethylpiperidin-1-yl) 2,2-dimethylpropanoate | C12H23NO2 | CID 174570065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. European Pharmacopoeia 2.2.6. Refractive Index | Anton Paar Wiki [wiki.anton-paar.com]
Comparative Reactivity Guide: Ethyl 2-piperidin-1-ylpropanoate vs. Ethyl 1-piperidinepropionate
Executive Summary
In the design of pharmaceutical intermediates and polymeric biomaterials, the positional isomerism of amino esters dictates their thermodynamic stability and kinetic reactivity. This guide provides an in-depth comparative analysis of two structural isomers: Ethyl 2-piperidin-1-ylpropanoate (the
While both compounds share the identical molecular formula (C₁₀H₁₉NO₂), shifting the piperidine ring from the
Structural Causality & Mechanistic Profiling
The chemical behavior of these two esters is governed by the interplay between steric hindrance, inductive effects, and the reversibility of their synthetic pathways.
Ethyl 2-piperidin-1-ylpropanoate ( -Isomer)
In the
-
Steric Shielding: The proximity of the piperidine ring introduces severe steric bulk. This effectively blocks the Bürgi-Dunitz trajectory required for nucleophiles (such as water or hydroxide ions) to attack the carbonyl carbon, drastically reducing the rate of saponification or aminolysis.
-
Elimination Resistance: Because the amine is at the
-position, the molecule cannot undergo a retro-Michael addition. It is highly stable under thermal stress and basic conditions, making it an ideal, robust intermediate for complex API synthesis.
Ethyl 1-piperidinepropionate ( -Isomer)
The
-
Hydrolytic Lability: Moving the piperidine ring to the
-carbon removes the steric blockade around the ester carbonyl. Consequently, nucleophilic acyl substitution occurs rapidly. This rapid degradation is the foundational principle behind poly( -amino esters) (PBAEs), which are heavily utilized as biodegradable non-viral gene delivery vectors[2]. -
Retro-Aza-Michael Elimination: Under specific stress conditions (e.g., elevated temperatures, highly basic environments, or specific protic solvents), the
-isomer can undergo a dissociative retro-Michael reaction. The nitrogen lone pair facilitates the expulsion of the acrylate leaving group, reverting the molecule back to piperidine and ethyl acrylate[1].
Mechanistic reactivity pathways of alpha vs. beta piperidine propionates.
Quantitative Reactivity Comparison
The following table summarizes the divergent kinetic and thermodynamic profiles of the two isomers, synthesizing data from standard ester hydrolysis and aza-Michael reversibility studies.
| Parameter | Ethyl 2-piperidin-1-ylpropanoate ( | Ethyl 1-piperidinepropionate ( |
| IUPAC Name | Ethyl 2-(piperidin-1-yl)propanoate | Ethyl 3-(piperidin-1-yl)propanoate |
| CAS Number | 63909-12-6 | 19653-33-9 |
| Carbonyl Steric Hindrance | High (Direct adjacent bulk) | Low (Extended alkyl chain) |
| Hydrolysis Rate (pH 7.4, 37°C) | Slow ( | Rapid ( |
| Retro-Michael Susceptibility | None (Structurally impossible) | High (Dissociative mechanism) |
| Primary Application | Stable API building block | Biodegradable polymers (PBAEs) |
Self-Validating Experimental Protocols
To objectively verify the reactivity differences, the following protocols are designed as self-validating systems. By utilizing ¹H-NMR spectroscopy, researchers can simultaneously monitor ester cleavage (hydrolysis) and alkene formation (elimination) in real-time.
Protocol A: NMR-Monitored Hydrolytic Degradation
Purpose: To quantify the steric impact on the saponification rate of the ester bond.
-
Sample Preparation: Prepare 0.1 M solutions of both the
-isomer and the -isomer in D₂O/CD₃OD (1:1 v/v) to ensure solubility. -
Buffer Addition: Introduce a phosphate buffer to maintain a constant pH of 7.4.
-
Incubation: Incubate the NMR tubes at a constant 37°C to mimic physiological conditions.
-
Data Acquisition: Acquire ¹H-NMR spectra at
, 1h, 4h, 12h, and 24h. -
Validation Metric: Monitor the disappearance of the ester ethyl quartet (
4.1 ppm) and the simultaneous appearance of the ethanol quartet ( 3.6 ppm). The -isomer will show rapid conversion, while the -isomer will remain largely intact due to steric shielding.
Protocol B: Thermal Retro-Michael Stress Test
Purpose: To induce and measure the dissociative aza-Michael elimination unique to the
-
Solvent Selection: Dissolve 0.5 mmol of the
-isomer in 2 mL of a protic solvent (e.g., isopropanol) which facilitates the proton transfer required for elimination. -
Thermal Stress: Heat the solution to 80°C under reflux for 6 hours.
-
Reaction Quenching & Extraction: Cool to room temperature, dilute with CDCl₃, and wash with a mild aqueous buffer (pH 7) to remove highly polar byproducts.
-
Validation Metric: Analyze via ¹H-NMR. The presence of retro-Michael degradation is self-validated by the emergence of distinct vinylic protons (multiplets between 5.8 ppm and 6.4 ppm), confirming the regeneration of ethyl acrylate[3]. The
-isomer, subjected to the same protocol, will yield a pristine starting material spectrum.
Experimental workflow for kinetic profiling of ester reactivity via NMR.
Conclusion & Application Insights
The choice between Ethyl 2-piperidin-1-ylpropanoate and Ethyl 1-piperidinepropionate is a masterclass in applying physical organic chemistry to materials design.
If the goal is to synthesize a small-molecule drug where the piperidine moiety must remain permanently affixed to the aliphatic chain, the
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88183, 1-Piperidinepropanoic acid, ethyl ester" PubChem, [Link]. Accessed 28 Feb. 2026.
-
National Institute of Standards and Technology. "1-Piperidinepropanoic acid, ethyl ester" NIST Chemistry WebBook, SRD 69, [Link]. Accessed 28 Feb. 2026.
-
Blake, T. J., et al. "Nonviral nanoparticle gene delivery into the CNS for neurological disorders and brain cancer applications" National Library of Medicine (PMC), [Link]. Accessed 28 Feb. 2026.
-
Engelen, et al. "Enhanced Viscosity Control in Thermosets Derived from Epoxy and Acrylate Monomers Based on Thermoreversible Aza-Michael Chemistry" ResearchGate, [Link]. Accessed 28 Feb. 2026.
Sources
GC-MS Purity Analysis of Ethyl 2-piperidin-1-ylpropanoate: A Comprehensive Comparison Guide
Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6, Molecular Weight: 185.27 g/mol )[1] is a critical structural intermediate in the synthesis of piperidine-derived pharmaceuticals, including various local anesthetics and neuroactive compounds. Because it contains both a basic tertiary amine (the piperidine ring) and an ester linkage, accurate impurity profiling requires highly optimized Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.
This guide provides an objective, data-backed comparison of the analytical standards and GC column chemistries required to achieve a self-validating, highly accurate purity assay. The methodologies described herein are grounded in the rigorous standards of ICH Q2(R2) for analytical procedure validation[2] and USP <1058> for Analytical Instrument Qualification (AIQ)[3][4].
Core Comparison: Reference Standard Grades
When quantifying trace impurities or establishing the absolute purity of ethyl 2-piperidin-1-ylpropanoate, the choice of reference standard dictates the metrological traceability of the entire assay. Relying on sub-optimal standards introduces systemic bias that cannot be corrected by instrument calibration.
Mechanistic Causality: Why Grade Matters
In GC-MS, the response factor of the target analyte relative to its impurities must be precisely established. A Certified Reference Material (CRM) provides an exact mass fraction with an expanded uncertainty budget (
Table 1: Performance Comparison of Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Grade Standard | Impact on GC-MS Assay |
| Purity Certification | ISO 17034 accredited, absolute quantitative purity (e.g., qNMR). | Qualitative or semi-quantitative purity (e.g., GC Area %). | CRMs ensure exact quantitation; Analytical grades risk assay bias. |
| Uncertainty Budget | Provided ( | Not provided. | Crucial for calculating Total Error during ICH Q2(R2) validation. |
| Metrological Traceability | Fully traceable to SI units. | Not strictly traceable. | Traceability is mandatory for FDA/EMA regulatory release testing. |
| Application Suitability | Final QA/QC release, method validation, calibration curves. | Early-stage R&D, qualitative peak identification (retention time). | Using analytical grade for quantitative release violates GMP principles. |
Core Comparison: GC Column Chemistries
The molecular architecture of ethyl 2-piperidin-1-ylpropanoate presents specific chromatographic challenges. The lone electron pair on the piperidine nitrogen is highly prone to hydrogen bonding with active silanol groups (-SiOH) present on standard stationary phases and glass liners.
Mechanistic Causality: Overcoming Amine Tailing
Standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) often fail to shield these active sites, resulting in severe peak tailing (Tailing Factor > 1.5). This tailing obscures closely eluting impurities, destroying the method's Limit of Quantitation (LOQ). By switching to a strongly polar Polyethylene Glycol (PEG/Wax) phase, the stationary phase itself hydrogen-bonds with the analyte, outcompeting the silanol interactions and yielding highly symmetrical peaks. Furthermore, under Electron Ionization (EI, 70 eV), the molecule undergoes predictable alpha-cleavage, losing the ester radical to form a highly stable iminium ion base peak at m/z 112, which is optimal for Selected Ion Monitoring (SIM).
Table 2: Column Chemistry Comparison for Impurity Resolution
| Parameter | 5% Phenyl Phase (e.g., HP-5ms) | PEG / Wax Phase (e.g., DB-Wax) | Mechanistic Causality |
| Stationary Phase | Non-polar / Weakly polar. | Strongly polar. | Determines interaction mechanics with the basic piperidine nitrogen. |
| Peak Symmetry ( | > 1.5 (Significant tailing). | 0.9 - 1.1 (Excellent symmetry). | PEG phases prevent secondary retention mechanisms (silanol interactions). |
| Impurity Resolution | Poor for polar process impurities. | Baseline resolution ( | Orthogonal selectivity of PEG resolves basic pharmaceutical intermediates. |
| Thermal Stability | High (Up to 350°C). | Moderate (Up to 250°C). | PEG columns require carefully optimized oven ramps to prevent phase bleed. |
Self-Validating Experimental Protocol
To ensure data integrity, this protocol integrates instrument qualification with method execution, creating a closed-loop, self-validating system.
Step 1: Analytical Instrument Qualification (AIQ)
Prior to analysis, ensure the GC-MS system is qualified according to USP <1058> [4].
-
Execute the Daily Performance Qualification (PQ) by running an autotune using Perfluorotributylamine (PFTBA).
-
Verify that the m/z 69, 219, and 502 relative abundances meet manufacturer specifications.
-
Install an ultra-inert, base-deactivated split liner with glass wool to prevent pre-column amine degradation.
Step 2: Standard and Sample Preparation
-
Internal Standard (IS): Accurately weigh 10.0 mg of Naphthalene-d8 (or a deuterated piperidine analog) into a 10 mL volumetric flask. Dilute to volume with GC-grade dichloromethane (DCM).
-
Calibration Standards: Using an Ethyl 2-piperidin-1-ylpropanoate CRM, prepare a 5-point calibration curve ranging from 10 µg/mL to 500 µg/mL in DCM, spiking each level with 50 µg/mL of the IS.
-
Sample Prep: Dissolve 50.0 mg of the analytical sample in 10 mL DCM. Spike with 50 µg/mL of the IS.
Step 3: GC-MS Acquisition Parameters (Optimized for PEG Phase)
-
Inlet: 250°C, Split ratio 50:1, 1.0 µL injection volume.
-
Column: DB-Wax (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 240°C (hold 5 min).
-
MS Detector: Transfer line 250°C, Source 230°C. Scan mode (40-300 amu) for identification; SIM mode (m/z 112, 98, 185) for quantitation.
Step 4: System Suitability and ICH Q2(R2) Validation
-
Specificity: Inject a blank (DCM + IS) to confirm no matrix interference at the target retention time[2].
-
Precision: Inject the 100 µg/mL standard six times. The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be
. -
Linearity: Calculate the linear regression of the calibration curve. The correlation coefficient (
) must be .
Visualizations
Caption: Logical dependency between USP <1058> Instrument Qualification and ICH Q2(R2) Method Validation.
Caption: Chromatographic separation logic highlighting the necessity of polar PEG phases for amine resolution.
References
-
Ethyl 2-piperidin-1-ylpropanoate Chemical Specifications Source: Pharmaffiliates URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
An Enhanced Approach to Analytical Instrument and System Qualification Source: Spectroscopy Online URL:[Link]
Sources
Safety Operating Guide
Ethyl 2-piperidin-1-ylpropanoate proper disposal procedures
Operational Guide: Safe Disposal of Ethyl 2-piperidin-1-ylpropanoate
Part 1: Chemical Profile & Hazard Assessment
As researchers, we often handle "designer" intermediates where specific Safety Data Sheets (SDS) may be sparse.[1] In the absence of a compound-specific SDS for Ethyl 2-piperidin-1-ylpropanoate (CAS: 63909-12-6) , we must apply Structure-Activity Relationship (SAR) principles.[1]
This molecule combines a piperidine ring (secondary/tertiary amine character) with an ethyl ester tail. This functional duality dictates its disposal protocol: it is a basic, combustible organic liquid that poses specific compatibility risks if mismanaged.[1]
Critical Hazard Profile
| Hazard Category | Classification (Inferred/SAR) | Operational Implication |
| Flammability | Combustible Liquid (Class IIIA/IIIB) | Flash point likely >60°C. Do not dispose of in sinks; requires organic solvent waste stream.[1] |
| Reactivity | Basic (Amine moiety) | INCOMPATIBLE with Acids. Mixing with strong acid waste (e.g., HCl, |
| Toxicity | Irritant / Corrosive | Piperidine derivatives are skin/eye irritants and potential sensitizers. Treat as toxic by absorption. |
| Regulatory | Precursor Watchlist | Piperidine is a DEA List II chemical. While this ester is a derivative, maintain strict inventory logs to prevent diversion inquiries. |
Part 2: Pre-Disposal Stabilization
STOP & CHECK: Before moving the vessel to the waste accumulation area, you must stabilize the chemical state.[1]
-
Segregation (The "Golden Rule"):
-
NEVER pour Ethyl 2-piperidin-1-ylpropanoate into a "General Acid Waste" carboy. The amine nitrogen will protonate exothermically.
-
NEVER mix with strong oxidizers (Peroxides, Nitric Acid).[1] Tertiary amines can oxidize to N-oxides or cleave violently under oxidative stress.
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Borosilicate Glass .
-
Avoid metal containers if the compound has hydrolyzed (formation of propanoic acid derivatives can corrode cheap alloys).
-
-
Labeling:
-
Label clearly as: "Non-Halogenated Organic Waste - Basic/Amine."
-
List constituents explicitly: Ethyl 2-piperidin-1-ylpropanoate, Ethanol (if used as solvent).[1]
-
Part 3: Waste Stream Decision Matrix
Visualizing the logic flow is critical to prevent cross-contamination of waste streams.[1]
Figure 1: Decision matrix for segregating piperidine ester waste. Note that "Stream A" is the default for pure compound disposal.[1]
Part 4: Step-by-Step Disposal Protocol
This protocol assumes the researcher is moving waste from a fume hood to a satellite accumulation area.[1]
Step 1: Preparation
-
PPE: Nitrile gloves (double-gloving recommended due to permeation risks of amines), lab coat, and safety goggles.[1]
-
Ventilation: All transfers must occur inside an active fume hood.
Step 2: Bulking (Transfer)
-
Verify the receiving carboy is compatible (HDPE/Glass) and labeled "Organic Waste."[1]
-
pH Check (Crucial): If you are adding this to a communal waste container, ensure the container does not currently contain acidic waste.[1]
-
Use a funnel to prevent splashing. Pour slowly to observe any immediate thermal reaction or fuming.[1]
-
Rinse the original vessel with a small amount of Ethanol or Acetone and add the rinsate to the same waste container.
Step 3: Final Handoff
-
Close the waste container cap tightly (do not leave funnels in open bottles).[1]
-
Complete the Hazardous Waste Tag :
-
Notify EHS (Environmental Health & Safety) for pickup when the container is 90% full.[1]
Part 5: Emergency Contingencies
Scenario A: Spillage (< 500 mL)
-
Absorb: Use Vermiculite or Clay-based absorbent . Do not use paper towels alone, as the high surface area can increase evaporation of the amine.[1]
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste (Amine Contaminated)."
-
Clean: Wash the surface with a mild soap solution; do not use bleach (risk of chloramine formation).[1]
Scenario B: Skin Exposure
-
Flush: Immediately wash with soap and copious water for 15 minutes.
-
Neutralize: Do not use vinegar or acids to neutralize on skin; this causes thermal burns. Water dilution is the only safe first aid.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: Ethyl 2-piperidin-1-ylpropanoate.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
Personal protective equipment for handling Ethyl 2-piperidin-1-ylpropanoate
[1]
Part 1: Executive Summary & Risk Profile
Ethyl 2-piperidin-1-ylpropanoate (CAS: 30953-06-5) is an amino-ester intermediate used primarily in pharmaceutical synthesis.[1] While specific Safety Data Sheet (SDS) data for this exact regioisomer is limited in public repositories, its safety profile is reliably inferred from its direct structural analog, Ethyl 3-(piperidin-1-yl)propanoate (CAS: 19653-33-9), and the parent pharmacophore properties of piperidine esters.[1]
Urgent Safety Directive: Treat this compound as a Combustible Liquid and a Mucosal Irritant . It possesses the basicity of a tertiary amine and the lipophilicity of an ester, facilitating skin absorption.
Hazard Identification (GHS Classification Inferred)
-
Signal Word: WARNING
-
Physical Hazards: Combustible Liquid (Category 4). Flash Point estimated ~87°C (based on 3-isomer data).[1]
-
Health Hazards:
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to lipophilic amines.
| Protection Zone | Recommended Equipment | Technical Specification | Rationale |
| Hand (Splash) | Nitrile Gloves | Thickness: ≥ 0.11 mmBreakthrough: > 30 min | Sufficient for incidental contact during weighing or transfer.[1] |
| Hand (Immersion) | Silver Shield / Laminate | Multi-layer laminate | Required for spill cleanup or prolonged handling; prevents permeation of organic bases. |
| Eye / Face | Chemical Goggles | ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient due to the risk of severe irritation from liquid splashes. |
| Respiratory | Fume Hood | Face Velocity: 80–100 fpm | Volatility is moderate; amine vapors can cause "halo vision" (glaucopsia) if inhaled. |
| Body | Lab Coat (Cotton) | 100% Cotton or Nomex | Synthetic blends may melt if the solvent vehicle ignites. |
Part 3: Operational Handling Protocol
Storage & Stability
-
Environment: Store in a cool, dry, well-ventilated area away from heat sources.
-
Atmosphere: Nitrogen overlay recommended. Amino esters are hygroscopic and can hydrolyze to the corresponding acid and ethanol upon exposure to moisture. They may also absorb CO₂ from the air to form carbamates.
-
Incompatibilities: Strong oxidizing agents, strong acids, and acid chlorides.
Transfer & Reaction Setup (Workflow)
The following decision logic ensures safety during the most critical phase of handling: aliquoting the liquid.
Figure 1: Safe Handling Workflow for Ethyl 2-piperidin-1-ylpropanoate transfer.
Emergency Response
-
Inhalation: Move to fresh air immediately. If "blue haze" vision occurs, seek medical attention (indicative of amine exposure).
-
Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[2][3]
-
Spill Cleanup:
Part 4: Waste Disposal
Disposal Method: Incineration. This compound contains nitrogen and must be disposed of in a licensed chemical incinerator equipped with an afterburner and scrubber to prevent the formation of nitrogen oxides (NOx).
-
Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogenated solvents).
-
Pre-treatment: None required for pure substance. Do not pour down the drain; toxic to aquatic life (inferred from piperidine class).
References
-
PubChem. (n.d.).[8] Ethyl 2-(piperidin-1-yl)propanoate. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
ChemBK. (2024). Ethyl 3-(piperidin-1-yl)propanoate - Physico-chemical Properties. Retrieved October 26, 2025, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 3-cyano-2-piperidin-1-yl-propionic acid ethyl ester - CAS号 956319-36-1 - 摩熵化学 [molaid.com]
- 2. aaronchem.com [aaronchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2-Ethylpiperidin-1-yl) 2,2-dimethylpropanoate | C12H23NO2 | CID 174570065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
